Product packaging for Chloroquine dication(Cat. No.:)

Chloroquine dication

Cat. No.: B1261626
M. Wt: 321.9 g/mol
InChI Key: WHTVZRBIWZFKQO-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
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Description

Chloroquine Dication is a charged form of Chloroquine, a 4-aminoquinoline compound with a long history of scientific investigation. This reagent is provided for research purposes to explore a wide range of biological mechanisms and applications. As a lysosomotropic agent, Chloroquine passively diffuses across membranes and becomes trapped in acidic compartments like lysosomes, raising the internal pH . This activity inhibits critical processes such as autophagy by preventing autophagosome-lysosome fusion and degradation . In parasitology research, its mechanism is linked to the inhibition of hemozoin formation within malaria parasites, leading to a toxic accumulation of heme . Beyond its antimalarial role, this compound is a valuable tool in immunology and oncology research. It is known to interfere with endosomal Toll-like receptor (TLR) signaling and can inhibit the terminal glycosylation of ACE2, the receptor used by SARS-CoV and SARS-CoV-2 for cell entry . In cancer studies, it is investigated for its ability to sensitize tumor cells to chemotherapy and radiation, primarily through autophagy inhibition but also via autophagy-independent pathways like the induction of apoptosis . Researchers utilize this compound to modulate immune activation, study lysosomal function, and investigate cell death mechanisms. Chloroquine has a high volume of distribution, a long half-life, and is metabolized primarily by CYP2C8, CYP3A4, and CYP3A5 . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H28ClN3+2 B1261626 Chloroquine dication

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H28ClN3+2

Molecular Weight

321.9 g/mol

IUPAC Name

4-[(7-chloroquinolin-1-ium-4-yl)amino]pentyl-diethylazanium

InChI

InChI=1S/C18H26ClN3/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21)/p+2

InChI Key

WHTVZRBIWZFKQO-UHFFFAOYSA-P

Canonical SMILES

CC[NH+](CC)CCCC(C)NC1=C2C=CC(=CC2=[NH+]C=C1)Cl

Origin of Product

United States

Molecular and Subcellular Mechanisms of Action of Chloroquine Dication

Lysosomotropic Properties and Intracellular pH Modulation

The term "lysosomotropic" refers to the tendency of certain weak base compounds to accumulate selectively within lysosomes and other acidic organelles. nih.govresearchgate.net Chloroquine (B1663885) is a classic example of such an agent, a characteristic that underpins its broad biological activities. mdpi.comcellsignal.com This property is a direct consequence of the pH gradient between the neutral cytosol (pH ~7.2-7.4) and the acidic lumen of these organelles.

The primary driver for chloroquine's action is its accumulation and subsequent protonation in cellular compartments characterized by a low internal pH. invivogen.comauctoresonline.org As a weak base with two pKa values (pKa1 = 8.1, pKa2 = 10.2), chloroquine exists in different protonation states depending on the surrounding pH. nih.govresearchgate.netnih.gov In the relatively neutral cytosol, a significant fraction of chloroquine remains uncharged, facilitating its passage across lipid membranes. nih.gov Once inside an acidic organelle, the high concentration of protons (H+) drives the equilibrium towards the diprotonated form, the chloroquine dication. wikipedia.orgnih.gov

Endosomes and lysosomes are key acidic organelles of the cell, maintaining a luminal pH between 4.5 and 6.0. nih.govwikipedia.org This acidic environment is crucial for their function in protein degradation, recycling of cellular components, and pathogen destruction. nih.gov When uncharged chloroquine diffuses into these compartments, the low pH causes it to become protonated, forming the this compound. wikipedia.orginvivogen.com This charged molecule is membrane-impermeable and becomes effectively trapped, leading to its massive accumulation—potentially reaching concentrations over 100-fold higher than in the cytosol. nih.gov This process of accumulation is a hallmark of chloroquine's interaction with cells and is fundamental to its downstream effects. mdpi.cominvivogen.com

Beyond the endo-lysosomal system, other organelles such as the trans-Golgi network (TGN) and secretory vesicles also maintain an acidic internal environment, although typically less acidic than lysosomes. nih.govresearchgate.netnih.gov Consequently, the this compound also accumulates in these compartments. drugbank.comauctoresonline.orgnih.gov This accumulation can lead to significant structural and functional disruption of the Golgi apparatus, including marked dilatation of its cisternae. nih.govnih.gov By altering the Golgi's internal environment, chloroquine can interfere with post-translational modifications, sorting, and trafficking of proteins and lipids destined for secretion or delivery to other organelles. auctoresonline.orgnih.gov For instance, it has been shown to inhibit the release of certain secretory products, like prolactin, by affecting their packaging into granules within the Golgi. nih.gov

The massive accumulation of chloroquine within acidic organelles has a direct and significant impact on their internal pH. The protonation process that forms the this compound consumes H+ ions from the organelle's lumen. nih.gov This buffering action leads to a de-acidification, or an increase in the luminal pH, of endosomes, lysosomes, and the Golgi. wikipedia.orgnih.govnih.gov This elevation of pH impairs the function of resident acid hydrolases, which are digestive enzymes that require a highly acidic environment to be active. nih.govcellsignal.cominvivogen.com

Concurrently, chloroquine can induce a slight acidification of the cytosol. nih.govnih.gov Studies have reported a decrease in cytosolic pH by 0.2–0.4 units following exposure to the drug. nih.gov This effect disrupts cellular metabolism and other pH-sensitive cytosolic processes. nih.gov

Table 1: Impact of Chloroquine on pH in Cellular Compartments

Cellular CompartmentTypical pHEffect of ChloroquineConsequenceReference
Lysosomes / Endosomes~4.5 - 5.0Increase in pH (De-acidification)Inhibition of acid hydrolases, impaired degradation nih.gov, wikipedia.org, nih.gov
Golgi ApparatusAcidicIncrease in pH (De-acidification)Altered protein processing and trafficking nih.gov, nih.gov
Cytosol~7.2 - 7.4Decrease in pH (Acidification)Disturbance of aerobic metabolism nih.gov

The phenomenon of "ion-trapping" is the core mechanism for the high intracellular concentration of chloroquine. researchgate.netgavinpublishers.comnih.gov The process begins with the passive diffusion of the uncharged, lipid-soluble form of chloroquine across the cell membrane into the cytosol, and subsequently across organellar membranes into acidic vesicles. nih.govdrugbank.com

Inside the acidic lumen, the two amine groups of the chloroquine molecule become protonated, resulting in the formation of the hydrophilic, polar this compound. researchgate.netwikipedia.org This dicationic form is unable to readily diffuse back across the lipid bilayer of the organelle's membrane. nih.govwikipedia.org It is effectively "trapped" inside the organelle. nih.govgavinpublishers.com The continuous pumping of protons into these organelles by V-ATPase pumps maintains the steep proton gradient, which in turn perpetually drives the trapping of more chloroquine molecules, leading to its immense accumulation. nih.govresearchgate.net This irreversible retention is central to all of chloroquine's subsequent effects on organellar function. gavinpublishers.com

Endosomal and Lysosomal Compartments

Alteration of Luminal and Cytosolic pH Dynamics

Autophagy Pathway Modulations

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and long-lived proteins. beilstein-journals.org The process culminates when an autophagosome, a double-membraned vesicle containing the cellular cargo, fuses with a lysosome to form an autolysosome. nih.gov Inside the autolysosome, the cargo is degraded by lysosomal acid hydrolases.

The this compound is a well-established inhibitor of autophagy, specifically targeting the final stages of the pathway. mdpi.comcellsignal.comgavinpublishers.com By accumulating in lysosomes and raising the luminal pH, the this compound inhibits the activity of the pH-dependent lysosomal enzymes. mdpi.comgavinpublishers.com This enzymatic inhibition prevents the degradation of the autophagosomal contents.

Furthermore, evidence suggests that this compound's effects extend beyond simply neutralizing pH. It has been shown to impair the fusion process between autophagosomes and lysosomes. invivogen.comnih.govumcg.nl This blockade of autophagic flux leads to a cellular accumulation of autophagosomes and key autophagy-related proteins like LC3-II, which is a marker for autophagosome membranes. mdpi.comcellsignal.combeilstein-journals.org The disruption of the Golgi and endo-lysosomal systems by this compound accumulation may also contribute to this fusion impairment. mdpi.comnih.gov

Inhibition of Autophagic Flux

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. It involves the formation of double-membraned vesicles called autophagosomes, which engulf cytoplasmic material and subsequently fuse with lysosomes to form autolysosomes, where the contents are degraded. Chloroquine is a well-established inhibitor of autophagic flux, the process of autophagosome clearance. mdpi.comnih.govgavinpublishers.comnih.gov

By accumulating in lysosomes, chloroquine, as a weak base, raises the intralysosomal pH. gavinpublishers.com This alteration of the acidic environment disrupts the function of lysosomal hydrolases, which are essential for the degradation of autophagosomal contents. mdpi.com Consequently, the entire process of autophagic degradation is stalled, leading to the accumulation of autophagosomes within the cell. mdpi.comgavinpublishers.com This inhibition of the final stage of autophagy highlights chloroquine's role as a late-stage autophagy inhibitor. mdpi.comnih.gov

Impairment of Autophagosome-Lysosome Fusion

Beyond simply inhibiting the degradative capacity of lysosomes, chloroquine actively impairs the fusion of autophagosomes with lysosomes. mdpi.comnih.govgavinpublishers.comnih.gov This interference with a critical step in the autophagic pathway further contributes to the buildup of autophagosomes. mdpi.comgavinpublishers.com The precise mechanism behind this fusion impairment is thought to be multifactorial.

Research suggests that chloroquine's disruptive effect on the endo-lysosomal system and the Golgi complex may indirectly hinder the fusion process. nih.gov By causing disorganization of these crucial cellular components, chloroquine disrupts the trafficking and maturation of both autophagosomes and lysosomes, thereby preventing their successful union. nih.gov This effect distinguishes chloroquine from other lysosomal inhibitors like bafilomycin A1, which primarily act by inhibiting the vacuolar-type H+-ATPase (V-ATPase) and thus lysosomal acidification, without directly impairing the fusion machinery to the same extent. nih.gov

Independent Effects on Lysosomal Degradative Capacity

While the elevation of lysosomal pH is a key factor, chloroquine also appears to have independent effects on the degradative capacity of lysosomes. nih.govdiva-portal.org Studies have shown that chloroquine can lead to the accumulation of pro-cathepsin D, the inactive precursor to the major lysosomal protease cathepsin D. nih.gov This suggests that chloroquine interferes with the normal processing and maturation of lysosomal enzymes, further diminishing their ability to break down cellular waste. nih.gov

This reduction in lysosomal degradative capacity is not solely a consequence of pH changes but also reflects a more direct impact on lysosomal function and biogenesis. diva-portal.orgnih.gov The accumulation of unprocessed lysosomal enzymes and other lysosomal membrane proteins points to an inhibition of the normal turnover of lysosomal components, potentially through the impairment of lysosome reformation. nih.gov

Influence on Autophagy-Related Protein Dynamics (e.g., LC3-II, p62, Beclin-1)

The inhibition of autophagic flux by chloroquine leads to characteristic changes in the levels of key autophagy-related proteins. One of the most prominent markers is the accumulation of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II). gavinpublishers.comnih.govmdpi.com LC3-II is incorporated into the autophagosome membrane during its formation, and its levels increase when autophagosome degradation is blocked. mdpi.comgavinpublishers.com

Another critical protein affected is p62/SQSTM1, an autophagy receptor that recognizes and targets ubiquitinated cargo for degradation. nih.govmdpi.com Under normal conditions, p62 is degraded along with the autophagosomal contents. However, when autophagic flux is inhibited by chloroquine, p62 accumulates, serving as another indicator of a block in the late stages of autophagy. nih.govresearchgate.net In contrast, the expression of Beclin-1, a protein involved in the initial stages of autophagosome formation, is generally not significantly affected by chloroquine treatment. mdpi.comresearchgate.net This differential effect on autophagy-related proteins further solidifies the understanding that chloroquine primarily acts on the later stages of the autophagic pathway.

Table 1: Effect of Chloroquine on Autophagy-Related Proteins

Protein Function Effect of Chloroquine Treatment Reference
LC3-II Autophagosome marker Increased accumulation gavinpublishers.comnih.govmdpi.com
p62/SQSTM1 Autophagy receptor Increased accumulation nih.govresearchgate.net
Beclin-1 Initiation of autophagy No significant change in expression mdpi.comresearchgate.net

Heme Metabolism Disruption

In the context of malaria, the primary mechanism of action of this compound involves the disruption of heme metabolism within the parasite's digestive vacuole.

Inhibition of Heme Polymerization

The malaria parasite, Plasmodium falciparum, resides within red blood cells and digests host hemoglobin to obtain essential amino acids. nih.gov This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies heme by polymerizing it into an inert, crystalline substance called hemozoin, also known as malaria pigment. wikipedia.orgnih.gov

Chloroquine effectively inhibits this vital detoxification process. researchgate.netnih.govoup.com By accumulating to high concentrations in the acidic digestive vacuole of the parasite, chloroquine binds to heme and caps (B75204) the growing hemozoin crystals, preventing further polymerization. nih.govwikipedia.org This leads to the accumulation of toxic, non-polymerized heme within the parasite. nih.gov The buildup of free heme is highly damaging to the parasite, leading to membrane lysis and ultimately, cell death. researchgate.netug.edu.gh

Interaction with Ferriprotoporphyrin IX

The interaction between chloroquine and ferriprotoporphyrin IX (FP-IX), the oxidized form of heme, is central to its antimalarial activity. nih.govresearchgate.netnih.gov Chloroquine forms a complex with FP-IX, and this complex is itself toxic to the parasite. wikipedia.orgnih.govmdpi.com The formation of this complex not only prevents the sequestration of FP-IX into hemozoin but also enhances its inherent toxicity. nih.govnih.gov

Spectroscopic studies have provided insights into the nature of this interaction, suggesting that the quinoline (B57606) ring of chloroquine intercalates with the porphyrin ring of FP-IX. researchgate.netnih.govresearchgate.net This binding is thought to be a key reason for the high accumulation of chloroquine within the parasite's digestive vacuole. nih.gov The affinity of chloroquine for FP-IX is a critical determinant of its antimalarial efficacy. researchgate.net

Formation and Accumulation of Toxic Heme Complexes

The this compound exerts its well-known antimalarial effects by disrupting the detoxification process of heme within the malaria parasite. During its life cycle within red blood cells, the Plasmodium parasite digests hemoglobin, releasing large quantities of toxic heme (ferriprotoporphyrin IX). researchgate.netvt.eduresearchgate.net To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline substance called hemozoin, also known as malaria pigment. vt.edunih.govpnas.org

Chloroquine, a weak base, readily diffuses across cell membranes and accumulates in the acidic digestive vacuole of the parasite, where it becomes protonated to its dicationic form. researchgate.netwikipedia.org This charged form is trapped within the acidic organelle. wikipedia.orgmdpi.com The this compound then binds to heme, forming a complex that is highly toxic to the parasite. wikipedia.orgmdpi.com This complex effectively "caps" the growing hemozoin polymer chain, preventing further polymerization and sequestration of toxic heme. nih.govresearchgate.net The resulting accumulation of unpolymerized, toxic heme leads to membrane damage and ultimately, the death of the parasite. researchgate.netresearchgate.netoup.com Studies have shown that the association of this quinoline-heme complex with the heme polymer is a specific, high-affinity interaction. researchgate.net

Stage of ActionMechanismConsequence for Parasite
Heme Release Digestion of host hemoglobin by the parasite.Release of toxic ferriprotoporphyrin IX (heme). researchgate.netvt.edu
Detoxification Polymerization of toxic heme into inert hemozoin crystals.Neutralization of heme toxicity. nih.govpnas.org
Chloroquine Intervention Accumulation and protonation of chloroquine in the acidic digestive vacuole.Trapping of this compound within the organelle. researchgate.netwikipedia.org
Complex Formation Binding of this compound to heme.Formation of a toxic chloroquine-heme complex. wikipedia.orgmdpi.com
Polymerization Inhibition Capping of the growing hemozoin chain by the chloroquine-heme complex.Blockade of further heme polymerization. nih.govresearchgate.net
Toxicity Accumulation of unpolymerized, toxic heme.Membrane damage and parasite death. researchgate.netresearchgate.netoup.com

Protein Glycosylation and Trafficking Interference

Chloroquine can interfere with the proper glycosylation of cellular receptors. This effect is attributed to its ability to raise the pH of acidic organelles like the Golgi apparatus. life-science-alliance.orgnih.gov The altered pH can lead to the mislocalization of glycosyltransferases, enzymes responsible for adding sugar moieties to proteins, resulting in defective glycosylation. oup.com For instance, chloroquine has been shown to impair the terminal glycosylation of the angiotensin-converting enzyme 2 (ACE2) receptor. acs.orgnih.govscispace.comnih.gov This incomplete glycosylation may reduce the binding efficiency between the receptor and viral proteins, thereby inhibiting viral entry. nih.govscispace.com

Chloroquine's impact extends to various post-translational modifications of proteins, which are crucial for their function and trafficking. By altering the pH of intracellular compartments such as the endoplasmic reticulum and the trans-Golgi network, chloroquine can disrupt the activity of proteases and glycosyltransferases that reside in these organelles. acs.orgnih.gov This interference can affect the proper processing and maturation of newly synthesized proteins. nih.govnih.gov For example, in the context of viral infections, chloroquine has been observed to inhibit the proteolytic processing of viral proteins and the glycosylation of viral envelope glycoproteins, leading to the production of non-infectious viral particles. nih.gov It has also been shown to interfere with the posttranslational processing and release of tumor necrosis factor (TNF). aai.org

The accumulation of chloroquine within acidic organelles leads to significant morphological changes in the Golgi complex and the endolysosomal system. nih.gov As a lysosomotropic agent, chloroquine becomes trapped in lysosomes and endosomes, causing them to swell and altering their function. mdpi.comnih.gov This disruption of the endolysosomal system can, in turn, affect the morphology of the Golgi apparatus. nih.gov Studies have reported that chloroquine treatment results in a severe disorganization of the Golgi and endo-lysosomal systems, which can impair autophagosome-lysosome fusion. researchgate.netnih.gov This disorganization is characterized by the fragmentation and dispersal of the Golgi structure. frontiersin.org These effects on organelle morphology are independent of its effects on canonical autophagy and can contribute to the impairment of vesicular trafficking. researchgate.netnih.gov

Interference with Post-Translational Modifications of Proteins

Other Intracellular Signaling Pathways and Targets

In addition to the aforementioned mechanisms, this compound influences other fundamental cellular processes and signaling pathways.

A primary target is autophagy , a cellular process for the degradation and recycling of cellular components through lysosomes. nih.govembopress.org By increasing the lysosomal pH, chloroquine inhibits the activity of lysosomal hydrolases and can also impair the fusion of autophagosomes with lysosomes. cellsignal.comnih.gov This blockage of the final steps of autophagy leads to the accumulation of autophagic vesicles and disrupts cellular homeostasis. cellsignal.com

Chloroquine has also been noted to affect calcium signaling . embopress.org It can impair the release of calcium (Ca2+) from the endoplasmic reticulum, which can inhibit various Ca2+-dependent signaling pathways. embopress.org

Furthermore, chloroquine can interfere with the activity of certain enzymes. For example, it inhibits heme polymerase in malaria parasites, leading to the accumulation of toxic heme. drugbank.com In mammalian cells, it has been suggested to influence pathways involving adenosine monophosphate‐activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR) , which are central regulators of cellular metabolism and growth. nih.gov

Modulation of PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that governs cell proliferation, survival, and metabolism. mdpi.comnih.gov Chloroquine has been shown to modulate this pathway through various mechanisms.

Research indicates that chloroquine can inhibit the PI3K/AKT/mTOR pathway by directly targeting key enzymes. ijbs.com Studies have identified choline (B1196258) kinase alpha (CHKA) and the muscle type of ATP-dependent 6-phosphofructokinase (PFKM) as binding targets of chloroquine. ijbs.com By binding to CHKA, chloroquine inhibits its enzymatic activity, leading to a downregulation of the phosphorylation of PI3K and AKT. ijbs.com This, in turn, suppresses tumor cell proliferation and can induce apoptosis. ijbs.com

Furthermore, chloroquine's disruptive effect on lysosomes can indirectly inhibit mTOR signaling. mdpi.com Mechanistically, chloroquine alters the lysosomal pH, which can inhibit the activity of the ATP-P2X4 receptor, consequently disrupting the ATP-P2X4-mTOR axis and weakening mTOR activation. mdpi.com The inhibition of the PI3K/AKT/mTOR pathway is often associated with the induction of autophagy, a cellular recycling process. nih.gov

Target ProteinEffect of ChloroquineDownstream EffectReference
Choline kinase alpha (CHKA)Inhibition of expression and activityDecreased phosphorylation of PI3K and AKT ijbs.com
ATP-dependent 6-phosphofructokinase, muscle type (PFKM)Inhibition of expression and activityBlockade of the Warburg effect ijbs.com
mTORInhibition of activationSuppression of cell proliferation mdpi.com

Inhibition of Epithelial-Mesenchymal Transition (EMT) Regulatory Mechanisms

Epithelial-mesenchymal transition (EMT) is a biological process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which is associated with increased migratory and invasive properties. oaepublish.com Several signaling pathways, including TGF-β, Wnt/β-catenin, and Notch, are critically involved in EMT. oaepublish.comnih.gov

While some studies suggest that autophagy inhibition by chloroquine can induce EMT in certain cancer cells nih.gov, other research points to its potential to inhibit this process. The regulation of EMT by chloroquine appears to be context-dependent. For instance, in some cancer models, chloroquine has been shown to reduce TGF-β2-induced EMT. researchgate.net The inhibition of autophagy by chloroquine has been demonstrated to kill cancer cells in some contexts. oaepublish.com The complex interplay between autophagy and EMT means that chloroquine's effect on EMT is multifaceted and can vary depending on the specific cellular context and signaling pathways involved. oaepublish.com

Regulation of Unfolded Protein Response

The unfolded protein response (UPR) is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). nih.govresearchgate.net The UPR aims to restore ER homeostasis but can trigger cell death if the stress is prolonged or severe. nih.gov

Chloroquine exposure can lead to the upregulation of UPR pathways. nih.gov This activation is part of the host cell's defense mechanism against chloroquine-induced toxicity. nih.gov The UPR is mediated by three main ER-transmembrane proteins: IRE1, PERK, and ATF6. researchgate.netfrontiersin.org When activated, these sensors initiate signaling cascades to reduce protein synthesis and clear misfolded proteins. frontiersin.org Studies have shown that chloroquine can induce ER stress, which in turn activates the UPR. nih.gov This response plays a crucial role in counteracting the toxic effects of the drug. nih.gov

Inhibition of Palmitoyl-Protein Thioesterase 1 (PPT1)

Palmitoyl-protein thioesterase 1 (PPT1) is a lysosomal enzyme that removes fatty acid groups from membrane-bound proteins, facilitating their degradation. researchgate.netnih.gov This process, known as depalmitoylation, is crucial for protein turnover and cellular homeostasis. caymanchem.com

Recent studies have identified PPT1 as a molecular target of chloroquine and its derivatives. researchgate.netnih.gov Chloroquine binds to and inhibits the activity of PPT1. nih.gov Computational modeling suggests that chloroquine derivatives can fit into the palmitate-binding site of the enzyme, as well as other favorable sites outside the active site. nih.gov The inhibition of PPT1 by chloroquine disrupts lysosomal function and autophagy. nih.gov Notably, the genetic suppression of PPT1 has been shown to impair tumor growth, highlighting its significance as a therapeutic target. nih.gov

DrugTargetBinding SiteEffectReference
ChloroquinePalmitoyl-protein thioesterase 1 (PPT1)Palmitate site and other external sitesInhibition of PPT1 activity, disruption of autophagy nih.govnih.gov
HydroxychloroquinePalmitoyl-protein thioesterase 1 (PPT1)Palmitate site and other external sitesInhibition of PPT1 activity researchgate.net
Dimeric Chloroquine (DC661)Palmitoyl-protein thioesterase 1 (PPT1)Palmitate site and other external sitesMore stable complex formation than monomeric forms nih.gov

Disruption of Glycolysis and Energy Metabolism

Recent research has unveiled a novel mechanism of chloroquine's action involving the disruption of glycolysis and energy metabolism in malarial parasites. malariaworld.orgresearchgate.net This is distinct from its well-known inhibitory effect on hemozoin formation. malariaworld.orgnih.gov

Through a combined strategy of activity-based protein profiling (ABPP) and mass spectrometry-coupled cellular thermal shift assay (MS-CETSA), researchers have identified that chloroquine directly binds to several key enzymes involved in glycolysis. malariaworld.orgresearchgate.net This binding disrupts the glycolytic pathway, thereby interfering with the parasite's energy production. malariaworld.orgresearchgate.net This mechanism highlights a direct impact of chloroquine on the central carbon metabolism of the parasite. In non-parasitized red blood cells, chloroquine has been observed to cause a significant decrease in both intra- and extracellular ATP levels. mdpi.com

Effects on Cellular Membrane Stability

Chloroquine is known to be a lysosomotropic agent, meaning it preferentially accumulates in lysosomes. wikipedia.org As a weak base, it diffuses into acidic organelles like lysosomes and becomes protonated, which traps it inside. wikipedia.orginvivogen.com This accumulation of the this compound raises the pH of the lysosome, which can inhibit the function of acid-dependent enzymes. invivogen.com

This process can compromise the stability of the lysosomal membrane, leading to what is known as lysosomal membrane permeabilization (LMP). researchgate.net LMP can result in the release of lysosomal enzymes into the cytoplasm, which can trigger cell death pathways. researchgate.netresearchgate.net In the context of malaria, the complex of chloroquine with heme is highly toxic and disrupts the parasite's digestive vacuole membrane, contributing to cell lysis. wikipedia.org

Cellular and Experimental Model Interactions of Chloroquine Dication

Chloroquine (B1663885) Dication Uptake and Intracellular Distribution Dynamics

Chloroquine, a weak base, readily traverses cellular membranes in its neutral state. arvojournals.orgdrugbank.com Once inside the cell, it diffuses into acidic organelles such as lysosomes, endosomes, and Golgi vesicles. drugbank.commdpi.com Within these compartments, the acidic environment leads to the protonation of chloroquine, forming the chloroquine dication. This process, known as ion trapping, effectively sequesters the compound within these organelles, leading to its accumulation. nih.govgavinpublishers.com This accumulation raises the intra-organellar pH, which can inhibit the function of resident acid hydrolases and interfere with critical cellular processes like autophagosome-lysosome fusion. gavinpublishers.commdpi.com

The uptake of chloroquine is primarily governed by passive diffusion of the un-ionized form across biological membranes. nih.govnih.gov While carrier-mediated transport has been suggested by observations of concentration-dependent uptake and temperature-dependent flux, these phenomena can also be explained by ion-trapping in acidic cellular compartments and non-specific binding to cellular components. nih.govoup.com Studies in human intestinal Caco-2 cell layers concluded that chloroquine crosses the gastrointestinal barrier primarily through passive diffusion. nih.govoup.com The vast surface area of the gastrointestinal tract likely compensates for the low fraction of the neutral, membrane-permeable form of the molecule at physiological pH. nih.govoup.com In the context of malaria parasites, the uptake of chloroquine is significantly influenced by its binding to ferriprotoporphyrin IX (FPIX), a byproduct of hemoglobin digestion, which accounts for the high accumulation in these specific eukaryotic cells. nih.gov

The intracellular distribution of this compound is therefore heavily concentrated in acidic vesicles. This lysosomotropic behavior is central to many of its biological effects, including the disruption of autophagy and lysosomal function. arvojournals.orgmdpi.comgavinpublishers.com In human microvascular endothelial cells (HMEC-1), chloroquine exposure leads to an increased number of lysosomes and accumulation of the compound within them, causing neutralization. mdpi.com Similarly, in retinal pigment epithelial cells, chloroquine preferentially accumulates in lysosomes due to their acidic nature. arvojournals.org This targeted accumulation and subsequent disruption of lysosomal processes are key to understanding its effects in various experimental models.

Responses in Diverse Eukaryotic Cell Line Models

The accumulation of this compound within cellular organelles elicits a range of responses that vary depending on the cell type and experimental conditions. The following sections detail these effects across several well-established eukaryotic cell line models.

Cancer Cell Lines (e.g., HL60, MOLM-13, Hepatocellular Carcinoma Cells)

In various cancer cell lines, this compound induces significant anti-proliferative and pro-apoptotic effects. Its ability to inhibit autophagy is a key mechanism, as many cancer cells rely on this process for survival.

In acute myeloid leukemia (AML) cell lines such as HL60 and MOLM-13 , chloroquine inhibits autophagy, leading to a dose-dependent accumulation of autophagic compartments. nih.gov This effect was more pronounced in MOLM-13 cells, suggesting a higher basal autophagy flux in this cell line compared to HL60. nih.gov While chloroquine treatment can decrease cell viability and proliferation in the majority of primary AML cells, its efficacy varies among patients. nih.govuib.no Interestingly, in cytarabine-resistant AML cell lines, chloroquine did not re-sensitize the cells to the chemotherapeutic agent, despite increasing its efficacy in the parental, sensitive cells. mdpi.com

In the context of Hepatocellular Carcinoma (HCC) , chloroquine treatment in cell lines like HepG2 and Huh7 has been shown to inhibit cell proliferation and viability in a time- and dose-dependent manner. researchgate.net This is accompanied by the induction of G0/G1 cell cycle arrest and DNA damage. researchgate.netnih.gov Chloroquine also triggers mitochondrial apoptosis, characterized by the loss of mitochondrial membrane potential and the upregulation of the pro-apoptotic protein Bim. nih.gov Furthermore, it can induce apoptosis through the p38MAPK signaling pathway. egh.net.cn In HepG2 cells, chloroquine was found to enhance the efficacy of cisplatin (B142131) by blocking autophagy and promoting mitochondrial dysfunction. e-century.us In models of aggressive hepatoblastoma, another pediatric liver cancer, chloroquine treatment inhibited cell survival, likely by disrupting NAD+ levels, impairing aspartate availability, and inhibiting PARP expression. frontiersin.org

Retinal Pigment Epithelial Cells (ARPE-19)

The ARPE-19 cell line, a model for the human retinal pigment epithelium (RPE), is particularly sensitive to chloroquine. Treatment of these cells leads to significant lysosomal dysfunction. Chloroquine induces a marked increase in vacuolation, which has been identified as dilated lysosomes. researchgate.netnih.gov This lysosomal dilation is an indicator of dysfunction and is accompanied by the accumulation of intracellular lipid bodies. researchgate.netnih.gov

Chloroquine disrupts the phagocytic pathway in ARPE-19 cells, as evidenced by the impaired uptake of exogenously applied materials. researchgate.netnih.gov It also causes an accumulation of undegraded endocytic, phagocytic, and autophagic cargo. arvojournals.org The compound inhibits the processing of the lysosomal enzyme cathepsin D and leads to an increase in the levels of the lysosomal membrane protein LAMP1. arvojournals.org This accumulation of lysosomal constituents appears to be a result of impaired lysosome reformation, which gradually depletes the pool of functional lysosomes capable of degrading cargo. arvojournals.org

Furthermore, chloroquine treatment leads to the accumulation of autophagosomes, marked by an increase in LC3-II levels, indicating that the autophagic flux is blocked at a late stage. arvojournals.org Ultimately, these disruptions can lead to cell death. arvojournals.org

Human Intestinal Epithelial Models (Caco-2 Cells)

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model that mimics the transport properties of the intestinal mucosa. oup.com Studies using Caco-2 cell layers have been instrumental in understanding the intestinal absorption of chloroquine.

An interesting observation in these studies was a concentration-dependent increase in the transepithelial electrical resistance (TEER) across Caco-2 monolayers when incubated with chloroquine on the apical side. nih.govoup.com This suggests that chloroquine can affect the integrity of the tight junctions that form the intestinal barrier. In other studies, chloroquine has been used as a tool to inhibit autophagy, where it was shown to attenuate the rapamycin-induced increase in TEER, further highlighting its impact on intestinal barrier function. nih.gov

Mouse Embryonic Fibroblasts (MEFs)

In Mouse Embryonic Fibroblasts (MEFs) , chloroquine diphosphate (B83284) is frequently used as a pharmacological tool to inhibit the final stages of autophagy. nih.gov By neutralizing the acidic pH of lysosomes, it blocks the fusion of autophagosomes with lysosomes and the subsequent degradation of their contents. nih.govnih.gov

Studies have shown that treating MEFs with chloroquine leads to an increased percentage of dead cells, particularly when the cells are under stress, such as serum starvation. nih.gov This effect is more pronounced in MEFs that have an inherently impaired autophagic process, indicating that blocking this critical survival pathway with chloroquine sensitizes the cells to apoptosis. nih.gov

Furthermore, chloroquine treatment has been observed to cause a severe disorganization of the Golgi apparatus and the endo-lysosomal system in MEFs. nih.gov This effect on Golgi organization appears to be independent of its impact on canonical autophagy, as depletion of autophagy-related genes like Atg7 or Atg13 did not prevent the Golgi disruption caused by chloroquine. nih.gov

Skeletal Muscle Cell Models (e.g., C2C12 Cells)

The C2C12 cell line, a mouse myoblast model, is used to study skeletal muscle biology. In differentiated C2C12 myotubes, chloroquine has been shown to interfere with key signaling pathways related to muscle protein synthesis.

Specifically, chloroquine inhibits the amino acid-induced activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. nih.govnih.govuky.edu In experiments where C2C12 cells were stimulated with leucine, an amino acid known to activate mTORC1, the presence of chloroquine prevented the subsequent phosphorylation of mTORC1 and its downstream target, S6K1. nih.govnih.govuky.edu This disruption of mTORC1 signaling ultimately leads to an inhibition of myotube protein synthesis. nih.govnih.govuky.edu

This effect in C2C12 cells contrasts with observations in human skeletal muscle in vivo, where chloroquine administration did not inhibit the amino acid-induced activation of mTORC1 signaling or muscle protein synthesis. nih.govnih.govuky.edu This highlights potential differences between in vitro cell models and in vivo human physiology regarding the role of lysosomal function in amino acid sensing.

Interactions with Immune Cell Subsets

This compound's immunomodulatory effects are multifaceted, impacting both the innate and adaptive immune systems by interfering with intracellular signaling pathways and cytokine production.

Plasmacytoid dendritic cells are key producers of type I interferons (IFNs) in response to viral and microbial products. Chloroquine has been shown to significantly modulate their function. It acts as a Toll-like receptor (TLR) antagonist, particularly for the endosomal TLR7 and TLR9, which recognize nucleic acids. researchgate.netbiorxiv.orgbiorxiv.org In the context of HIV-1 infection models, chloroquine blocks the TLR-mediated activation of pDCs. nih.gov This inhibition leads to a decrease in downstream signaling molecules such as IRAK-4 and IRF-7, ultimately suppressing the synthesis and production of IFN-alpha. nih.gov

In models of systemic lupus erythematosus (SLE), where immune complexes activate pDCs via TLR7 and TLR9 to secrete inflammatory type I IFNs, chloroquine is used to mitigate this response. researchgate.netbiorxiv.org Studies have demonstrated that both soluble chloroquine and chloroquine delivered via nanocarriers can effectively suppress type I IFN responses stimulated by TLR agonists or immune complexes from SLE patients. biorxiv.org Beyond inhibiting pDC activation, chloroquine also blocks negative modulators of the T-cell response that can be expressed by pDCs, such as indoleamine 2,3-dioxygenase (IDO) and programmed death-ligand 1 (PD-L1). nih.gov

Table 1: Effects of Chloroquine on Plasmacytoid Dendritic Cells (pDCs)

Target/Pathway Observed Effect Functional Outcome Citation
TLR7/TLR9 Signaling Inhibition of receptor activation Decreased pDC activation nih.gov, researchgate.net, biorxiv.org
MyD88 Signaling Pathway Decreased levels of IRAK-4 and IRF-7 Inhibition of IFN-alpha synthesis nih.gov
Type I IFN Production Suppression of IFN-alpha secretion Attenuation of inflammatory response nih.gov, biorxiv.org
IDO and PD-L1 Expression Blockade of expression Modulation of T-cell response nih.gov

Chloroquine exerts significant suppressive effects on B lymphocyte functions. Research shows that it inhibits B-cell proliferation induced by TLR9 agonists, such as CpG oligonucleotides, in a dose-dependent manner. nih.govnih.gov This action extends to critical effector functions of B cells. The compound potently suppresses the formation of plasma blasts and the subsequent secretion of Immunoglobulin G (IgG). nih.govnih.gov

The impact of chloroquine is not uniform across all B-cell subsets. It demonstrates a differential effect on regulatory B-cells (Bregs). IL-10-producing Bregs are suppressed by chloroquine even at low concentrations. nih.govnih.gov In contrast, Granzyme B-secreting Bregs appear to be less susceptible to its inhibitory effects. nih.govnih.gov These findings highlight a targeted suppression of effector B-cell functions while having a varied impact on regulatory subsets. mdpi.com

Chloroquine modulates the functions of macrophages and monocytes, key cells in the innate immune response and inflammatory processes. In human monocytes/macrophages stimulated with lipopolysaccharide (LPS), chloroquine inhibits the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). drugbank.comnih.gov The mechanism of inhibition varies for these cytokines; chloroquine blocks the conversion of the cell-associated TNF-α precursor to its mature, soluble form, while it reduces the levels of IL-1β and IL-6 mRNA, partly by decreasing their stability through a pH-dependent mechanism. nih.gov

Furthermore, chloroquine can enhance the microbicidal activity of these cells. By raising the pH of the phagolysosome, chloroquine induces monocyte-derived macrophages to inhibit and kill the fungal pathogen Cryptococcus neoformans. nih.gov This effect, attributed to the alkalinization of the acidic vesicle, is independent of iron deprivation mechanisms. nih.gov During malaria infection, monocytes and macrophages are crucial for clearing infected red blood cells and are activated by parasitic components like hemozoin. termedia.pl

Table 2: Immunomodulatory Effects of Chloroquine on Monocytes and Macrophages

Stimulus Cytokine/Function Affected Mechanism of Action Citation
Lipopolysaccharide (LPS) TNF-α Blocks conversion of precursor to mature protein nih.gov
Lipopolysaccharide (LPS) IL-1β and IL-6 Reduces mRNA stability nih.gov
Cryptococcus neoformans Phagocytic killing Alkalinization of phagolysosome nih.gov

Chloroquine directly impacts T lymphocyte activation and function. In human CD4+ T-cells, it suppresses proliferation, metabolic activity, and the secretion of cytokines following T-cell receptor stimulation. nih.gov This suppression affects all T helper (Th) cell subsets, although the secretion of IL-4 and IL-13 by Th2 cells is less influenced compared to other Th-specific cytokines. nih.gov The underlying mechanism involves the inhibition of autophagic flux and the reduction of c-JUN phosphorylation, which curtails the activation of the AP-1 transcription factor. nih.gov

The compound also interferes with IL-2 signaling, a critical pathway for T-cell proliferation. nih.gov It inhibits T-cell proliferation by reducing the production of IL-2 and impeding the responsiveness of T-cells to IL-2, partly by interfering with the internalization and degradation of the cytokine. nih.gov In another mechanism, chloroquine was found to inhibit the degradation of Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4), a negative regulator of T-cell activation. thno.org This leads to increased CTLA-4 expression on the T-cell surface, a decrease in effector CD4+ and CD8+ T-cells, a relative increase in regulatory T-cells (Tregs), and reduced IFN-γ secretion. thno.org

Macrophages and Monocytes

Effects on Parasitic Organisms and Models

The most well-known application of chloroquine is as an antimalarial agent, where its dicationic form is central to its mechanism of action against Plasmodium parasites.

The primary mechanism of chloroquine's antiplasmodial activity occurs within the parasite's acidic digestive vacuole. wikipedia.org As a weak base, chloroquine diffuses across membranes into this acidic organelle, where it becomes protonated to its dicationic form and is subsequently trapped. wikipedia.org Inside the vacuole, the parasite digests hemoglobin from the host's red blood cell, releasing toxic heme. wikipedia.org The parasite normally detoxifies heme by biocrystallizing it into an inert polymer called hemozoin. wikipedia.org

Chloroquine disrupts this detoxification process by binding to heme molecules, forming a toxic complex. wikipedia.org This FP-chloroquine complex prevents the polymerization of heme into hemozoin, leading to the accumulation of the toxic complex and free heme. wikipedia.org The buildup of these toxic components disrupts membrane function, causing cell lysis and the death of the parasite. wikipedia.org

The sensitivity of Plasmodium falciparum to chloroquine varies depending on its developmental stage within the erythrocyte. The trophozoite and early schizont stages, which are characterized by high metabolic activity and hemoglobin digestion, are significantly more sensitive to the drug than the early ring stage. nih.gov In Plasmodium berghei, chloroquine treatment has been observed to cause morphological changes, including the clumping of hemozoin crystals, which compromises the parasite's ability to form a single, large, non-toxic crystal. researchgate.net The emergence of chloroquine resistance, particularly in P. falciparum, is a major global health issue. Resistance is primarily linked to mutations in the P. falciparum chloroquine-resistance transporter (PfCRT), which is thought to reduce the accumulation of the drug in the parasite's digestive vacuole. plos.org

Table 3: Stage-Dependent Sensitivity of P. falciparum to Chloroquine

Parasite Stage Relative Sensitivity Associated Metabolic Activity Citation
Ring Stage Low Lower rates of hemoglobin digestion nih.gov
Trophozoite Stage High Marked rise in glucose consumption and nucleic acid synthesis nih.gov
Schizont Stage High (decreases as division completes) High rates of glucose consumption nih.gov

Schistosoma mansoni

The interaction of chloroquine with Schistosoma mansoni, a parasitic flatworm causing schistosomiasis, revolves around the parasite's essential process of hemoglobin digestion. Adult S. mansoni reside in the host's bloodstream and feed on large quantities of hemoglobin. The digestion of hemoglobin releases heme, which is toxic to the parasite. To neutralize this toxicity, S. mansoni aggregates the heme into an inert crystalline structure known as hemozoin. nih.govoup.comcapes.gov.br Chloroquine disrupts this detoxification process by inhibiting the aggregation of heme into hemozoin. nih.govoup.comcapes.gov.br

Experimental studies have demonstrated that various fractions isolated from S. mansoni, including whole-worm homogenates and total lipid extracts, can promote the aggregation of heme in vitro. This process is sensitive to chloroquine, indicating that the drug directly interferes with the parasite's ability to form hemozoin. nih.govoup.com In murine models of schistosomiasis, treatment with chloroquine led to a significant reduction in the total protein and hemozoin content of the worms. nih.govoup.com This inhibition of hemozoin formation is associated with decreased worm viability, a reduction in the number of parasites, and a lower deposition of eggs in the host's liver. nih.govoup.com These findings suggest that the formation of hemozoin is a critical detoxification pathway for S. mansoni and that its inhibition by chloroquine is a key mechanism of the drug's antischistosomal activity. nih.govoup.com

Broader Cellular Consequences of this compound Exposure

Induction of Cytosolic Vacuolation

A prominent and rapidly occurring cellular response to chloroquine exposure is the formation of cytosolic vacuoles. nih.govarvojournals.org This phenomenon has been observed in various cell types, including retinal pigment epithelium (RPE) cells. nih.govarvojournals.org Within just one hour of exposure to chloroquine, ARPE-19 cells have been shown to develop these vacuoles. nih.gov The development of these vacuoles is often a prelude to more severe cellular stress and, in some cases, cell death. nih.govarvojournals.org While the precise origin of all vacuoles can be complex, in many instances, they are understood to arise from the dilation of lysosomes. nih.govarvojournals.org However, in some cellular contexts, such as in hepatic stellate cells treated with sorafenib, chloroquine did not prevent cytoplasmic vacuolation that was attributed to endoplasmic reticulum dilation, suggesting that the origin of vacuoles can be context-dependent. researchgate.net

The formation of these vacuoles is a dynamic process. In cultured fibroblasts, vacuoles appear in the perinuclear region and can expand to fill the cytoplasm of most cells within one to two hours of chloroquine treatment. This rapid morphological change underscores the swift and significant impact of chloroquine on intracellular compartments.

Lysosomal Dilatation

Chloroquine, as a lysosomotropic agent, readily accumulates within lysosomes due to their acidic environment. arvojournals.orgarvojournals.orginvivogen.com This accumulation leads to a neutralization of the lysosomal pH, which in turn inhibits the activity of pH-dependent lysosomal enzymes. arvojournals.orginvivogen.com A direct consequence of this process is the swelling or dilatation of lysosomes. nih.govnih.gov

In ARPE-19 cells, treatment with chloroquine results in a marked increase in vacuolation, which co-localizes with LAMP-2, a lysosomal membrane protein, confirming that these dilated structures are indeed of lysosomal origin. nih.gov This lysosomal dilatation is considered an indicator of lysosomal dysfunction. nih.gov Studies have shown that this dilatation is an early event, preceding the activation of other cellular pathways like autophagy. nih.govarvojournals.org The expansion of lysosomes is also associated with an accumulation of undigested material from endocytic, phagocytic, and autophagic pathways. arvojournals.org This suggests that the physical swelling of the lysosome is intrinsically linked to its functional impairment.

Alterations in Intracellular Trafficking Pathways

Chloroquine significantly disrupts the normal flow of intracellular vesicular trafficking. invivogen.commdpi.com As a weak base, it diffuses into acidic compartments like endosomes and lysosomes and becomes protonated, effectively trapping it inside and raising the internal pH. invivogen.com This elevation of pH inhibits the maturation and fusion of endosomes and lysosomes, which are critical steps in the endocytic and autophagic pathways. invivogen.com

The endocytic pathway, which involves the internalization of extracellular material into vesicles, is particularly affected. mdpi.commdpi.com Normally, internalized cargo moves from early endosomes to late endosomes and finally to lysosomes for degradation. mdpi.commdpi.com Chloroquine's disruption of lysosomal function halts this progression, leading to an accumulation of material within the endosomal-lysosomal system. arvojournals.org For example, in RPE cells, chloroquine has been shown to disrupt the uptake of exogenously applied substances, indicating a breakdown in the phagocytic pathway. nih.gov

Furthermore, the fusion of autophagosomes with lysosomes, a key step in the clearance of cellular debris and damaged organelles, is blocked by chloroquine. nih.govarvojournals.org This leads to an accumulation of autophagosomes that remain separate from the dysfunctional lysosomes. nih.govarvojournals.org This blockage of autophagic flux has significant consequences for cellular homeostasis. The impaired trafficking also affects the recycling of receptors and other molecules back to the cell surface, further disrupting cellular function. mdpi.com

Impact on Protein Degradation and Turnover Systems

Chloroquine has a profound impact on cellular protein degradation, primarily by inhibiting lysosomal proteolysis. nih.govnih.gov The degradation of both long-lived and short-lived cellular proteins is inhibited by chloroquine. nih.gov This inhibition occurs after the proteins have entered the lysosomal system. nih.gov

The mechanism of this inhibition is linked to chloroquine's effect on lysosomal pH and the activity of specific lysosomal proteases. nih.gov At the concentrations reached within lysosomes, chloroquine has been shown to inhibit cathepsin B1, a key lysosomal enzyme involved in protein breakdown, while not affecting cathepsin D. nih.gov In muscle cells, treatment with chloroquine leads to an inhibition of protein degradation and an accumulation of proteins within lysosomal fractions. nih.gov This is accompanied by a significant increase in the activity of cathepsin B, suggesting a compensatory response to the blockage of protein turnover. nih.gov

By blocking the fusion of autophagosomes with lysosomes, chloroquine also inhibits autophagic protein degradation. nih.govarvojournals.org This leads to the accumulation of ubiquitinated proteins, which are normally cleared by autophagy. nih.gov This accumulation of potentially toxic protein aggregates can contribute to cellular dysfunction and, ultimately, cell death. nih.gov

Experimental ModelKey Findings on Protein Degradation with Chloroquine
Rat FibroblastsInhibition of both rapid and slow turnover protein degradation. nih.gov
Chloroquine concentrates in lysosomes and inhibits cathepsin B1. nih.gov
Muscle CellsInhibition of protein degradation and accumulation of proteins in lysosomes. nih.gov
Increased activity of cathepsin B in response to chloroquine treatment. nih.gov
ARPE-19 CellsInhibition of autophagic protein degradation due to blocked autophagosome-lysosome fusion. nih.govarvojournals.org
Accumulation of ubiquitinated proteins. nih.gov

Modulation of Host Cell Metabolism

Chloroquine's influence extends to the modulation of host cell metabolism, with effects observed on various metabolic pathways and enzymes. In human red blood cells, chloroquine has been shown to affect the functionality of hemoglobin and the anion exchanger 1 (band 3 protein). mdpi.com It influences hemoglobin's oxygen affinity by shifting its conformational structure. mdpi.com Additionally, chloroquine causes a significant decrease in both intracellular and extracellular ATP levels in red blood cells. mdpi.com

In the context of drug metabolism, chloroquine has been identified as an inhibitor of specific cytochrome P450 (CYP) enzymes. nih.govnih.gov Notably, it inhibits the activity of CYP2D6, an enzyme responsible for the metabolism of numerous drugs. nih.govnih.gov This inhibition is selective, as the activities of other CYP enzymes such as CYP1A2, CYP2C19, CYP2E1, and CYP3A4 are not significantly affected. nih.gov The inhibition of CYP2D6 by chloroquine suggests a potential for drug-drug interactions when it is co-administered with other medications that are substrates for this enzyme. nih.govnih.gov

Computational and Biophysical Characterization of Chloroquine Dication Interactions

Molecular Docking and Ligand-Target Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a ligand, such as the chloroquine (B1663885) dication, to a target protein.

Research has employed molecular docking to study the interaction of chloroquine with various protein targets. For instance, docking studies have been conducted to investigate the binding of chloroquine to the angiotensin-converting enzyme 2 (ACE2) receptor, which is relevant in the context of viral entry into host cells. japer.inmdpi.com These studies have shown that chloroquine can interact with key amino acid residues in the peptidase domain of the ACE2 receptor, such as Lys353. japer.in The binding affinity of chloroquine to the ACE2 receptor has been calculated, with one study reporting a binding energy of -3.17 kcal/mol. japer.in Another study focusing on the Plasmodium vivax Duffy binding protein (PvDBP) reported a higher binding energy of -5.5 kcal/mol for chloroquine.

In the context of COVID-19 research, molecular docking has been used to compare the binding of chloroquine and its derivatives to the main protease (Mpro) of SARS-CoV-2 (PDB ID: 6LU7). researchgate.netnih.gov These studies aim to identify compounds with potentially better inhibitory effects. For example, some chloroquine derivatives have shown higher docking scores than chloroquine itself, suggesting stronger binding to the viral protease. nih.gov

The interaction of chloroquine with the 5-HT3 receptor has also been investigated using molecular docking. nih.gov These studies suggest that the quinoline (B57606) ring of chloroquine can position itself between specific amino acid residues like W183 and Y234, indicating potential π-π stacking interactions. nih.gov Furthermore, a potential cation-π interaction between the tertiary ammonium (B1175870) group of chloroquine and the residue F226 has been identified. nih.gov

It is important to note that the accuracy of molecular docking predictions can be influenced by various factors, including the quality of the protein structure, the force field used for calculations, and the docking algorithm itself. Therefore, the results from docking studies are often complemented by other experimental techniques.

Interactive Data Table: Molecular Docking of Chloroquine with Various Targets

Target ProteinPDB IDPredicted Binding Energy (kcal/mol)Key Interacting Residues
Angiotensin-Converting Enzyme 2 (ACE2)Not Specified-3.17 japer.inLys353 japer.in
Plasmodium vivax Duffy Binding Protein (PvDBP)Not Specified-5.5 Leu404
SARS-CoV-2 Main Protease (Mpro)6LU7-3.27 nih.govNot Specified
5-HT3 ReceptorNot SpecifiedNot SpecifiedW183, Y234, F226 nih.gov

Spectroscopic Analyses of Drug-Target Interactions (e.g., Heme Binding)

Spectroscopic techniques are invaluable for studying the direct interaction between drugs and their molecular targets. In the case of chloroquine, a significant body of research has focused on its interaction with heme (ferriprotoporphyrin IX), a critical target in the malaria parasite.

The binding of chloroquine to heme can be monitored by observing changes in the Soret absorption band of heme around 400 nm. The formation of a complex between chloroquine and heme leads to a decrease in the absorption and a broadening of this band. This interaction is thought to be a key part of chloroquine's antimalarial activity, as it prevents the detoxification of heme into hemozoin, leading to parasite death. nih.gov

Raman difference spectroscopy has provided further details on this interaction. nih.gov Studies have shown that when chloroquine binds to hematin (B1673048) (the oxidized form of heme), there are shifts in specific Raman bands. A shift of (-1.12 ± 0.05) cm⁻¹ in the core-size marker band and a shift of (+0.93 ± 0.13) cm⁻¹ in the oxidation-state marker band have been observed. nih.gov These shifts, supported by density functional theory (DFT) calculations, suggest the formation of a hydrogen bond between the quinoline moiety of chloroquine and the oxygen atom of ferric protoporphyrin IX hydroxide. nih.gov This interaction leads to a decrease in electron density within the porphyrin ring and an increase in its core size, ultimately inhibiting hemozoin crystallization. nih.gov

Solution NMR studies using a non-iron heme model, gallium(III) protoporphyrin IX, have also been employed to investigate the structure of the bound complex. researchgate.net These studies have confirmed that 4-aminoquinolines like chloroquine bind to the metalloporphyrin through a combination of hydrogen-bonding and stacking interactions. researchgate.net The binding affinity of chloroquine to monomeric ferriprotoporphyrin IX has been quantified, with a log K value of 5.52 ± 0.03 at an apparent pH of 7.5. researchgate.net

Interactive Data Table: Spectroscopic Data on Chloroquine-Heme Interaction

Spectroscopic TechniqueObserved ChangeInterpretation
UV-Visible SpectroscopyDecrease and broadening of Soret band (~400 nm) Complex formation between chloroquine and heme.
Raman Difference SpectroscopyShift of (-1.12 ± 0.05) cm⁻¹ in core-size marker band nih.govIncreased core size of the porphyrin ring. nih.gov
Raman Difference SpectroscopyShift of (+0.93 ± 0.13) cm⁻¹ in oxidation-state marker band nih.govReduced electron density in the porphyrin moiety. nih.gov
Solution NMR with Ga(III)PPIXChemical shift perturbationsHydrogen-bonding and stacking interactions. researchgate.net

Quantitative Proteomics and Interactome Mapping

Quantitative proteomics allows for the large-scale measurement of protein abundance in a biological sample in response to a specific perturbation, such as treatment with a drug. This approach can help identify the cellular pathways and protein networks affected by the chloroquine dication.

In human podocytes, treatment with chloroquine led to the identification of 210 up-regulated and 67 down-regulated proteins. nih.gov Gene Ontology (GO) analysis of these differentially expressed proteins revealed enrichment in functions related to cell motility, cell adhesion, and response to external stimuli. nih.gov This suggests that chloroquine can significantly impact the cytoskeletal dynamics of these cells. nih.gov

Similarly, a quantitative proteomics study on the response of Plasmodium falciparum to an isocryptolepine derivative, which shares structural similarities with chloroquine, identified 112 differentially expressed proteins. plos.org These proteins were localized to the food vacuole, nucleus, and cytoplasm, indicating a multi-faceted impact on parasite biology. plos.org

Interactome mapping, which aims to identify all protein-protein interactions in a cell, provides a framework for understanding the broader biological context of drug action. The Human Reference Protein Interactome Mapping Project (HuRI) offers a comprehensive map of human binary protein interactions that can be used to analyze the networks affected by drugs like chloroquine. cncb.ac.cn By mapping the proteins identified in quantitative proteomics studies onto the interactome, researchers can gain insights into the potential downstream effects of chloroquine's binding to its primary targets.

A combined approach using activity-based protein profiling (ABPP) and mass spectrometry-coupled cellular thermal shift assay (MS-CETSA) has been used to identify potential protein targets of chloroquine in malarial parasites. researchgate.net This strategy identified 83 candidate interacting proteins, with 8 being identified by both methods, suggesting they are high-confidence hits. researchgate.net These studies indicated that chloroquine might disrupt glycolysis and energy metabolism in the parasite by directly binding to key enzymes. researchgate.net

Interactive Data Table: Summary of Quantitative Proteomics Findings for Chloroquine

Organism/Cell TypeNumber of Upregulated ProteinsNumber of Downregulated ProteinsEnriched Biological ProcessesReference
Human Podocytes21067Cell motility, cell adhesion, response to external stimulus nih.gov
Plasmodium falciparum (ICL-M treated)5854Proteins in food vacuole, nucleus, and cytoplasm plos.org

In Silico Modeling of Intracellular Drug Kinetics and Compartmentalization

In silico modeling provides a powerful tool to simulate and predict the pharmacokinetic and pharmacodynamic properties of drugs within a cellular environment. These models can account for various factors, including drug transport, metabolism, and accumulation in different subcellular compartments.

For lysosomotropic drugs like chloroquine, which accumulate in acidic organelles such as lysosomes, in silico models are particularly useful for understanding their intracellular distribution. researchgate.net Models have been developed to predict the lysosomal concentrations of chloroquine and its impact on lysosomal pH. researchgate.net These models can simulate the "ion trapping" mechanism, where the diprotonated form of chloroquine becomes sequestered in the acidic environment of the lysosome. researchgate.net

Computational Molecular Dynamics simulations have been used to study the formation of nanoparticles for drug delivery, including those containing the this compound. researchgate.net These simulations can provide insights into the interactions responsible for the association of the drug with the delivery vehicle at a molecular level. researchgate.net

Furthermore, in silico models have been developed to describe the kinetics of drug interactions with specific targets, such as ion channels. plos.org These models can incorporate the discrete kinetics of drug binding to different conformational states of the channel, helping to explain complex phenomena like use-dependent block. plos.org While not specific to the this compound in the provided context, these approaches represent the potential for detailed kinetic modeling of its interactions with various protein targets.

The development of these computational models relies on experimental data for parameterization and validation. plos.org By integrating experimental findings with in silico simulations, a more comprehensive understanding of the intracellular behavior of the this compound can be achieved, aiding in the rational design of new therapeutic strategies. researchgate.net

Mechanisms of Resistance to Chloroquine Dication and Overcoming Strategies

Parasitic Resistance Mechanisms

The primary mechanism of chloroquine (B1663885) resistance in Plasmodium falciparum involves the active efflux of the drug from the DV, preventing it from reaching the necessary concentration to inhibit hemozoin formation. This process is mediated by specific transporter proteins located on the DV membrane.

Role of P. falciparum Chloroquine Resistance Transporter (PfCRT)

The cornerstone of chloroquine resistance is the P. falciparum chloroquine resistance transporter (PfCRT), a 49-kDa protein located on the DV membrane. nih.gov Mutations in the pfcrt gene are the principal determinant of chloroquine resistance. nih.govnih.gov The most critical of these mutations is the substitution of lysine (B10760008) with threonine at position 76 (K76T). mdpi.com This single amino acid change is a hallmark of nearly all chloroquine-resistant parasite strains. mdpi.com

The wild-type PfCRT protein does not transport chloroquine. However, the mutated form of PfCRT gains the ability to transport the protonated forms of chloroquine out of the acidic DV and into the parasite's cytosol. plos.orgplos.org This efflux lowers the concentration of chloroquine at its site of action, rendering the drug ineffective. nih.govmdpi.com Computational studies suggest that the K76T mutation alters the electrostatic potential of the protein's surface, making it more favorable for the recognition and transport of protonated chloroquine. mdpi.com The transport of chloroquine by mutant PfCRT is believed to be a process of facilitated diffusion, driven by the electrochemical gradient across the DV membrane. plos.org

Involvement of P. falciparum Amino Acid Transporter 1 (AAT1)

More recent research has identified a second key player in chloroquine resistance: the P. falciparum amino acid transporter 1 (PfAAT1). news-medical.net This transporter is also located on the DV membrane and is thought to transport amino acids from the DV to the parasite's cytosol to support its growth. asm.orgworktribe.com

Genome-wide association studies and subsequent gene-editing experiments have shown that mutations in the pfaat1 gene can potentiate chloroquine resistance. news-medical.netasm.orgworktribe.com For instance, the S258L mutation in PfAAT1 has been shown to increase resistance to chloroquine, although it may come at a fitness cost to the parasite. worktribe.combiorxiv.org Conversely, another mutation, F313S, appears to reduce chloroquine resistance while restoring parasite fitness. worktribe.com The close structural similarity between quinoline (B57606) drugs and aromatic amino acids suggests that mutations in PfAAT1 may alter its ability to transport chloroquine, either by increasing its efflux from the DV or reducing its influx. biorxiv.org The evolution of mutations in pfaat1 often mirrors that of pfcrt, indicating a cooperative role in the development and modulation of chloroquine resistance. news-medical.net

Drug Efflux Pathways and Transporter Modulation

The efflux of chloroquine from the DV of resistant parasites is an energy-dependent process. nih.govbiologists.com Mutant PfCRT is the primary channel for this efflux, acting as a carrier for the protonated forms of the drug. plos.orgplos.org This efflux can be inhibited by compounds known as resistance-reversal agents or chemosensitizers, such as verapamil (B1683045). nih.govbiologists.com Verapamil is thought to compete with chloroquine for the binding site on the mutant PfCRT, thereby blocking its transport activity. nih.gov

Studies using isolated DV vesicles and intact parasitized red blood cells have provided direct evidence for a drug efflux system in chloroquine-resistant strains. biologists.comnih.gov The rate of chloroquine efflux is significantly higher in resistant parasites compared to sensitive ones, and this increased efflux is verapamil-sensitive. biologists.comnih.gov This provides strong support for the model where mutant PfCRT functions as a drug transporter. Other transporters, such as the P. falciparum multidrug resistance protein 1 (PfMDR1), can also influence susceptibility to quinoline-based drugs, but PfCRT remains the central player in chloroquine resistance. nih.gov

Experimental Strategies to Counter Resistance

The understanding of chloroquine resistance mechanisms has paved the way for the development of strategies aimed at overcoming it. These strategies primarily focus on either modifying the chloroquine molecule itself or co-administering it with agents that block the resistance mechanism.

Design and Evaluation of Hybrid Chloroquine Analogs

One promising approach is the creation of hybrid molecules that combine the 4-aminoquinoline (B48711) core of chloroquine with a chemical moiety designed to inhibit the efflux pump. pdx.eduresearchgate.net These "reversed chloroquine" (RCQ) molecules are intended to have a dual function: the chloroquine part to exert its antimalarial effect and the additional component to block the mutant PfCRT transporter. pdx.edu

Several types of hybrid compounds have been synthesized and evaluated. For instance, linking chloroquine to a chemosensitizing agent (CRA) has resulted in compounds with restored potency against a range of chloroquine-resistant parasite strains. nih.gov One such preferred compound demonstrated broad activity and favorable drug-like properties. nih.gov Another strategy involves creating hybrids of chloroquine with ferrocene, which have shown efficacy against multi-drug resistant isolates. mdpi.com The rationale is that the lipophilic nature of the hybrid helps it to block PfCRT, acting as a resistance-reversing agent. mdpi.com The design of these hybrids often involves varying the linker between the two pharmacophores to optimize activity. mdpi.com While some hybrid compounds can be large, limiting their oral bioavailability, this approach remains a key area of research for overcoming chloroquine resistance. mdpi.com

Development of Chemosensitizers and Reversal Agents

Another major strategy involves the co-administration of chloroquine with a chemosensitizer, a compound that can reverse the resistance phenotype. oup.com A wide variety of structurally diverse compounds have been shown to reverse chloroquine resistance in vitro, including calcium channel blockers like verapamil, and antidepressants such as desipramine (B1205290) and citalopram (B1669093). nih.govacs.org These agents are believed to work by inhibiting the efflux of chloroquine from the DV, likely by competing for binding to the mutant PfCRT. nih.govresearchgate.net

A significant challenge with many early chemosensitizers was that the concentrations required to reverse resistance were often close to or exceeded their toxic levels in humans. nih.govacs.org However, research has shown that using combinations of different chemosensitizers at lower, non-toxic concentrations can produce an additive or synergistic effect in reversing chloroquine resistance. nih.gov This "cocktail" approach could potentially restore the clinical efficacy of chloroquine without the associated toxicity of high-dose single agents. nih.gov The development of novel chemosensitizers with improved efficacy and reduced side effects is an ongoing area of investigation. acs.org

Table of Research Findings on Chloroquine Resistance Mechanisms and Reversal Strategies

Category Key Finding Compound(s) Involved Reference(s)
Parasitic Resistance The K76T mutation in PfCRT is essential for chloroquine resistance, enabling the transport of protonated chloroquine out of the digestive vacuole. Chloroquine, PfCRT nih.govmdpi.com
Parasitic Resistance Mutations in the amino acid transporter PfAAT1, such as S258L, can potentiate chloroquine resistance. Chloroquine, PfAAT1 news-medical.networktribe.combiorxiv.org
Parasitic Resistance Chloroquine efflux in resistant parasites is an energy-dependent process mediated by mutant PfCRT and is sensitive to verapamil. Chloroquine, Verapamil, PfCRT nih.govbiologists.com
Overcoming Resistance Hybrid molecules combining chloroquine with a chemosensitizing agent can restore potency against resistant strains. Reversed Chloroquine (RCQ), Ferroquine pdx.edunih.govmdpi.com
Overcoming Resistance Combinations of chemosensitizers at non-toxic concentrations can synergistically reverse chloroquine resistance. Verapamil, Desipramine, Trifluoperazine nih.govresearchgate.net

| Overcoming Resistance | The antidepressant citalopram shows potential as a chemosensitizer, reversing chloroquine resistance at therapeutically achievable concentrations. | Citalopram | |

Table of Mentioned Compounds

Compound Name
Amodiaquine
Artesunate
Atovaquone
Chlorpheniramine
Chloroquine
Citalopram
Cycloguanil
Cyclosporin A
Desipramine
Ferroquine
Halofantrine
Imipramine (B1671792)
Ivermectin
Lumefantrine
Mefloquine
Piperaquine
Primaquine (B1584692)
Progesterone
Proguanil
Promethazine
Pyrimethamine
Quinine
Sulfadoxine (B1681781)
Trifluoperazine

Mechanistic Studies of Combination Therapies in Resistance Reversal

The diminishing efficacy of chloroquine (CQ) due to widespread resistance has necessitated innovative therapeutic strategies. Combination therapies, aimed at restoring the drug's potency, have become a central focus of research. These strategies primarily revolve around the use of chemosensitizers, also known as reversal agents (RAs), which act to reverse resistance to a specific drug. nih.gov In the context of chloroquine resistance, these agents typically function as inhibitors of the drug efflux mechanism from the parasite's digestive vacuole. nih.gov

The primary molecular target for many of these reversal agents is the P. falciparum chloroquine-resistance transporter (PfCRT). nih.govcapes.gov.br Mutations in the pfcrt gene are the main determinant of chloroquine resistance, enabling the transporter to actively pump the drug out of its site of action, the digestive vacuole. biorxiv.orgnih.gov Chemosensitizers interfere with this efflux, thereby increasing the intra-vacuolar concentration of chloroquine to levels that are once again toxic to the parasite. nih.govresearchgate.net The proposed mechanism for this action involves competition between the reversal agent and chloroquine for the efflux translocation sites on the PfCRT protein. researchgate.net This competition leads to a higher steady-state accumulation of chloroquine within the digestive vacuole, effectively restoring the parasite's susceptibility. researchgate.net

A novel extension of this combination strategy is the development of "reversed-CQ" (RCQ) compounds. nih.gov This approach involves covalently linking a chloroquine molecule to a reversal agent moiety, creating a single hybrid molecule. nih.govnih.gov The rationale is that the RA portion of the molecule will inhibit the efflux of the entire compound, thus enhancing its accumulation and antimalarial activity. nih.gov This strategy has yielded potent compounds effective against both CQ-sensitive and CQ-resistant strains. nih.gov

Numerous compounds have been identified for their ability to reverse chloroquine resistance. These range from established drugs used for other indications to newly synthesized molecules. The table below summarizes key findings from studies on various chemosensitizing agents.

Interactive Table: Selected Chemosensitizers for Chloroquine Resistance Reversal

Chemosensitizer/Strategy Proposed Mechanism of Action Key Research Findings Reference(s)
Verapamil Inhibits PfCRT-mediated chloroquine efflux. One of the first identified reversal agents, it restores susceptibility in resistant strains by increasing intracellular CQ accumulation. nih.govscielo.brf1000research.com nih.govscielo.brf1000research.com
Dihydroethanoanthracene (DEA) derivatives Compete with chloroquine for efflux translocation sites. Potentiate chloroquine activity against multiple CQ-resistant P. falciparum strains in vitro. researchgate.net researchgate.net
"Reversed-CQ" (RCQ) Hybrids A single molecule combining CQ with a reversal agent moiety to inhibit its own efflux. Hybrid compounds show restored and sometimes enhanced potency against a range of CQ-resistant parasite strains. nih.govnih.gov nih.govnih.gov
Novel Chemosensitizers (e.g., octoclothepin, mibefradil) Inhibit CQ efflux via transporters like PfCRT. A fluorescent-tagged CQ screen identified seven new chemosensitizers, some with greater potency than classical agents like verapamil. capes.gov.br capes.gov.br
Erythromycin Modulates resistance, likely through interaction with efflux mechanisms. Has shown a statistically significant modulating action in some fresh isolates of CQ-resistant P. falciparum. scielo.br scielo.br

Targeting Metabolic Vulnerabilities in Resistant Organisms

The development of chloroquine resistance, while conferring a survival advantage in the presence of the drug, imposes a biological fitness cost on the parasite. biorxiv.orgnih.govresearchgate.net This cost manifests as metabolic dysregulation, creating specific vulnerabilities that can be exploited by targeted combination therapies. biorxiv.orgnih.govresearchgate.net Transcriptomic and metabolomic studies have revealed that chloroquine-resistant parasites, particularly when under drug pressure, exhibit significant alterations in several key metabolic pathways. biorxiv.orgplos.orgnih.gov

One of the most significant metabolic consequences of CQ resistance is linked to the function of the mutated PfCRT transporter itself. plos.org Research suggests that beyond its role in drug efflux, PfCRT is involved in hemoglobin catabolism. plos.orgmdpi.com Mutations in PfCRT that confer chloroquine resistance appear to impair the parasite's ability to efficiently digest hemoglobin, leading to an accumulation of specific hemoglobin-derived peptides within the parasite. plos.orgplos.org This inefficiency is considered a primary component of the fitness cost associated with resistance.

In response to chloroquine treatment, resistant parasites exhibit an increased reliance on several metabolic pathways to survive:

Lipid Synthesis: There is an increased demand for lipid synthesis in CQ-treated resistant parasites. biorxiv.orgnih.gov This is hypothesized to be necessary for repairing cellular membranes damaged by the buildup of toxic heme or for aiding in the detoxification of heme into hemozoin. nih.gov

Glutathione (B108866) Metabolism: The production and cycling of glutathione, a key antioxidant, become more critical for resistant parasites under chloroquine pressure. biorxiv.orgnih.gov Elevated levels of glutathione have been correlated with chloroquine resistance, likely to combat the oxidative stress induced by the drug and impaired heme detoxification. nih.govmdpi.com

Folate Metabolism: Studies have shown an increased flux through the folate metabolism pathway in response to chloroquine. biorxiv.orgresearchgate.net This makes the pathway a prime target for inhibitors like sulfadoxine and pyrimethamine, and modeling suggests that CQ-resistant parasites are more susceptible to these drugs when used in combination with chloroquine. biorxiv.orgnih.gov

Isoprenoid Biosynthesis: A novel vulnerability has been identified in the non-mevalonate pathway for isoprenoid synthesis. biorxiv.orgresearchgate.net Under chloroquine treatment, resistant parasites show an increased flux through this pathway, suggesting they would be more susceptible to inhibitors like fosmidomycin. biorxiv.orgnih.gov

These metabolic shifts create opportunities for rationally designed combination therapies. The strategy is to partner chloroquine with a second drug that specifically inhibits one of these now-critical metabolic pathways, creating a synthetic lethal interaction that is particularly effective against resistant parasites. biorxiv.orgnih.gov

Interactive Table: Metabolic Vulnerabilities in CQ-Resistant Parasites and Targeting Strategies

Metabolic Pathway Alteration in Resistant Parasites Proposed Combination Therapy Mechanism of Synergy Reference(s)
Hemoglobin Catabolism Impaired digestion, accumulation of peptides. plos.orgplos.org Not a direct drug target, but underlies other vulnerabilities. The fitness cost of impaired digestion makes the parasite more reliant on other compensatory pathways. plos.orgplos.org
Lipid Synthesis Increased importance and demand for lipids. biorxiv.orgnih.gov Novel lipid synthesis inhibitors. Targeting this heightened dependency could induce metabolic collapse in drug-treated resistant parasites. biorxiv.orgnih.gov biorxiv.orgnih.gov
Glutathione Metabolism Increased production and cycling to manage oxidative stress. biorxiv.orgmdpi.com Inhibitors of glutathione synthesis or regeneration. Depleting glutathione would exacerbate oxidative damage, leading to parasite death. biorxiv.orgnih.gov biorxiv.orgnih.govmdpi.com
Folate Metabolism Increased metabolic flux through the pathway. biorxiv.orgresearchgate.net Sulfadoxine-Pyrimethamine CQ-resistant parasites become more susceptible to antifolates when under CQ pressure. biorxiv.orgnih.gov biorxiv.orgnih.govresearchgate.net
Isoprenoid Biosynthesis Increased metabolic flux through the non-mevalonate pathway. biorxiv.orgresearchgate.net Fosmidomycin CQ-resistant parasites become more susceptible to this non-mevalonate pathway inhibitor when treated with CQ. biorxiv.orgnih.gov biorxiv.orgnih.govresearchgate.net

Advanced Methodologies for Research on Chloroquine Dication

Synthetic Methodologies for Analogs and Probes

The synthesis of chloroquine (B1663885) analogs and probes is a cornerstone of modern research into its mechanism of action. These tailored molecules are instrumental in identifying and characterizing the cellular targets of chloroquine.

Photo-affinity labeling (PAL) has emerged as a powerful technique to identify the protein targets of bioactive compounds within a complex cellular environment. researchgate.net This method involves the design of a probe that incorporates a photoreactive group, which upon irradiation with UV light, forms a covalent bond with nearby molecules, thus "labeling" the binding partners of the parent compound. nih.gov

A notable example is the development of a chloroquine analog probe, CQP, which integrates both photo-affinity labeling and click chemistry functionalities. researchgate.netnih.gov The CQP was designed to retain the essential quinoline (B57606) scaffold of chloroquine while incorporating a minimalist diazirine moiety through an acyl triazolyl linker. researchgate.netmdpi.com This probe demonstrated retained antimalarial activity in the nanomolar range. nih.govmalariaworld.org Upon UV irradiation, the probe covalently binds to its protein targets. The "clickable" alkyne handle then allows for the attachment of a reporter tag, such as biotin (B1667282) or a fluorescent dye, via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, facilitating the enrichment and identification of the labeled proteins. researchgate.net

Another approach involved the synthesis of a chloroquine-derived photoaffinity probe with a 3-azido photolabel on the quinoline ring. mdpi.comnih.govresearchgate.net The synthesis of this probe required careful consideration to prevent intramolecular cyclization, which was achieved by methylating the 4-amino group. mdpi.comsemanticscholar.org

These advanced probe synthesis strategies have been instrumental in identifying novel protein targets of chloroquine, moving beyond its well-established role in hemozoin inhibition.

The strategy of creating hybrid molecules involves covalently linking two or more pharmacophores to generate a single chemical entity with a multi-target profile. This approach is particularly relevant for overcoming drug resistance.

Several research groups have designed and synthesized hybrid compounds based on the chloroquine scaffold. One such strategy involves combining chloroquine with a reversal agent that can counteract resistance mechanisms. For instance, a hybrid of chloroquine and a reversal agent based on the antidepressant imipramine (B1671792) was designed to inhibit the membrane channel that pumps chloroquine out of the parasite's digestive vacuole. acs.org

Another approach has been to create hybrids of chloroquine with other antimalarial drugs, such as primaquine (B1584692) or artemisinin (B1665778). acs.orgmiguelprudencio.comresearchgate.net The rationale is to develop a single molecule that can act on different stages of the parasite's life cycle or hit multiple targets simultaneously. acs.orgresearchgate.net For example, a primaquine-chloroquine hybrid was developed with the aim of having dual activity against both the liver and blood stages of Plasmodium. researchgate.net Similarly, "trioxaquines," which combine artemisinin and chloroquine moieties, have been developed. acs.org

More recently, hybrid compounds have been designed by linking chloroquine to the pharmacophoric group of phenylacetic anti-inflammatory drugs, aiming to create a dual-action agent that can both kill the parasite and mitigate the inflammatory processes associated with malaria. nih.gov Additionally, pyrano[2,3-c]pyrazole-4-aminoquinoline hybrids have been synthesized and shown to have potent antimalarial activity, with some compounds exhibiting greater efficacy against chloroquine-resistant strains than chloroquine itself. malariaworld.org

The design of these novel hybrid chemical entities represents a promising avenue for the development of new antimalarial drugs with improved efficacy and the ability to combat resistance.

Photo-Affinity Labeling and Click Chemistry Approaches

Analytical Techniques for Quantitative Research

Accurate and sensitive quantification of chloroquine and its metabolites in biological matrices and pharmaceutical formulations is crucial for a wide range of research applications, from pharmacokinetic studies to quality control of medicines.

Chromatographic techniques are the gold standard for the quantitative analysis of chloroquine. High-Performance Liquid Chromatography (HPLC), often coupled with Diode-Array Detection (DAD), has been widely used for the determination of chloroquine and its metabolites in various biological fluids. kwasu.edu.ngnih.govajol.infoajol.info These methods offer good sensitivity and selectivity. who.int

Ultra-High-Performance Liquid Chromatography (UPLC), also coupled with DAD, offers significant advantages over conventional HPLC, including faster analysis times, improved chromatographic performance, and reduced solvent consumption. nih.govresearchgate.netnih.gov A validated UPLC-DAD method has been developed for the simultaneous quantification of chloroquine and primaquine in tablet formulations, demonstrating linearity, precision, accuracy, and robustness. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the qualitative and quantitative analysis of chloroquine. juniperpublishers.com It provides high selectivity and sensitivity, making it suitable for detecting chloroquine in complex matrices. researchgate.netjuniperpublishers.com

Table 1: Comparison of Chromatographic Methods for Chloroquine Analysis

Technique Principle Advantages Disadvantages Common Applications References
HPLC-DAD Separation based on differential partitioning between a stationary and mobile phase, with detection by UV-Vis absorbance.Robust, reliable, widely available.Longer run times compared to UPLC, higher solvent consumption.Quantification in biological fluids and pharmaceutical tablets. kwasu.edu.ngnih.govajol.infoajol.info
UPLC-DAD Similar to HPLC but uses smaller particle size columns and higher pressures.Faster analysis, better resolution, lower solvent consumption.Higher initial instrument cost.High-throughput analysis of pharmaceutical formulations. nih.govnih.gov
GC-MS Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection.High sensitivity and selectivity, provides structural information.Requires derivatization for non-volatile compounds, not suitable for thermolabile compounds.Detection in complex matrices like opium. researchgate.netjuniperpublishers.com

Immunoassays offer a high-throughput and often simpler alternative to chromatographic methods for the quantification of chloroquine. These methods are based on the specific binding of an antibody to the drug.

An Enzyme-Linked Immunosorbent Assay (ELISA) has been developed for the determination of chloroquine in urine and dried blood spots. who.intnih.gov This competitive assay utilizes an antiserum raised against a chloroquine derivative and exhibits no cross-reactivity with known chloroquine metabolites or other common antimalarial drugs. nih.govresearchgate.net The ELISA method has shown a good correlation with HPLC results. nih.gov

Radioimmunoassay (RIA) is another highly sensitive immunoassay technique that has been used for the simultaneous determination of chloroquine and its major metabolites. nih.gov This method uses a radiolabeled antigen to compete with the unlabeled drug in the sample for antibody binding sites. slideshare.net While offering excellent sensitivity, RIA involves the use of radioactive materials, which requires specialized handling and disposal procedures. slideshare.net

Table 2: Comparison of Immunoassay Methods for Chloroquine Analysis

Technique Principle Sensitivity Advantages Disadvantages References
ELISA Enzyme-catalyzed colorimetric reaction to quantify antigen-antibody binding.HighNo radioactive materials, suitable for high-throughput screening.Potential for cross-reactivity, requires specific antibody development. who.intnih.govresearchgate.netnih.gov
RIA Competition between radiolabeled and unlabeled antigen for antibody binding.Very High (0.70 nM)Extremely sensitive.Involves radioactive hazards, requires specialized equipment and disposal. nih.govslideshare.net

Advanced proteomic techniques have revolutionized the study of drug-target interactions by enabling the unbiased identification of protein targets in a cellular context.

The Mass Spectrometry-coupled Cellular Thermal Shift Assay (MS-CETSA) is a label-free method that identifies drug targets based on the principle that ligand binding alters the thermal stability of a protein. tandfonline.comengineering.org.cn This technique has been successfully applied to identify potential protein targets of chloroquine. nih.govmalariaworld.orgresearchgate.net In these studies, parasite lysates are treated with the drug and then subjected to a temperature gradient. The aggregated proteins are removed, and the remaining soluble proteins are identified and quantified by mass spectrometry. Proteins that show a significant thermal shift upon drug treatment are considered potential targets. mdpi.com

Activity-Based Protein Profiling (ABPP) is another powerful chemical proteomic strategy that utilizes reactive chemical probes to covalently label the active sites of enzymes. researchgate.net When combined with photo-affinity labeling, as in the case of the CQP probe, ABPP allows for the identification of specific protein targets of chloroquine. nih.govmalariaworld.org This combined approach led to the identification of several proteins involved in glycolysis and energy metabolism as potential targets of chloroquine, suggesting a novel mechanism of action beyond hemozoin inhibition. researchgate.netnih.gov

The parallel use of both labeled (ABPP) and label-free (MS-CETSA) methods has provided a more comprehensive understanding of the chloroquine interactome. nih.govmalariaworld.org These advanced proteomic approaches are crucial for elucidating the complex biological effects of chloroquine and for the discovery of new drug targets. dtic.milnih.gov

Table 3: Advanced Proteomic Approaches for Chloroquine Target Identification

Technique Principle Key Findings for Chloroquine Advantages References
MS-CETSA Ligand binding alters protein thermal stability, which is measured by mass spectrometry.Identified 83 candidate interacting proteins in P. falciparum.Label-free, applicable in a cellular context. nih.govmalariaworld.orgtandfonline.comengineering.org.cnresearchgate.netmdpi.com
ABPP Uses reactive probes to covalently label and identify active enzyme families.In combination with PAL, identified 40 specific protein targets, many involved in glycolysis.Provides information on the functional state of enzymes. researchgate.netnih.govmalariaworld.org

Spectroscopic and Fluorescence-Based Assays

A variety of spectroscopic and fluorescence-based assays are instrumental in elucidating the interactions and effects of the chloroquine dication at a molecular and cellular level. These techniques leverage the intrinsic properties of chloroquine or utilize fluorescent probes to visualize and quantify its activity.

Fluorescence Spectroscopy has been employed to study the interaction of chloroquine with biological macromolecules. For instance, the fluorescence emission spectra of chloroquine diphosphate (B83284) in distilled water show an emission range of 330–400 nm when excited at 300 nm, with a maximum emission noted at 357 ± 20 nm. nih.gov This property can be used to assess the quality of chloroquine suspensions and study its binding characteristics. nih.gov Titrations with DNA have shown that chloroquine complexes can cause electronic perturbations in emission spectra, allowing for the calculation of binding constants. mdpi.com

UV-Vis Spectroscopy is another valuable tool. It has been used in conjunction with fluorescence spectroscopy to study the binding of chloroquine complexes to calf thymus DNA (CT-DNA). mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy , including both solution and solid-state NMR, has been utilized to characterize chloroquine complexes, such as those with silver. researchgate.netresearchgate.net 13C NMR, in particular, helps in studying the self-association of chloroquine by analyzing the chemical shifts of the quinoline ring carbons at various concentrations. researchgate.net

Fluorescence Microscopy with specific probes is widely used to study the cellular effects of chloroquine.

LysoTracker probes , which are fluorescent dyes that accumulate in acidic organelles, are used to assess changes in lysosomal acidity and morphology upon chloroquine treatment. mdpi.complos.orgnih.gov An increase in LysoTracker fluorescence intensity can indicate lysosomal biogenesis or altered lysosomal activity. mdpi.comaatbio.com However, at higher concentrations, chloroquine can neutralize the lysosome, leading to a decrease in LysoTracker fluorescence. mdpi.com

Acridine Orange (AO) is a metachromatic fluorochrome that stains acidic compartments like lysosomes red and the nucleus and cytoplasm green. wikipedia.orgnih.gov Changes in the red-to-green fluorescence ratio can indicate alterations in lysosomal pH. nih.govresearchgate.net For example, an increase in green fluorescence within lysosomes suggests a rise in lysosomal pH. nih.govresearchgate.net AO can also be used with other dyes like propidium (B1200493) iodide or ethidium (B1194527) bromide to distinguish between viable, apoptotic, and necrotic cells. wikipedia.orgmdpi.comspandidos-publications.com

FluoZin-3 is a fluorescent probe used to detect intracellular free zinc ions. Co-localization studies with LysoTracker have shown that chloroquine can act as a zinc ionophore, transporting zinc into lysosomes. plos.org

CYTO-ID® Green dye is a fluorescent probe that specifically labels autophagic compartments. vt.edu It is used in quantitative assays to measure autophagic flux. vt.edu

These spectroscopic and fluorescence-based methods provide detailed insights into the chemical interactions and cellular consequences of this compound activity.

In Vitro Experimental Models and Assays

Cell Culture Systems for Autophagy Flux Measurement

The investigation of this compound's role as an autophagy inhibitor relies heavily on in vitro cell culture systems. Chloroquine is known to block the final stage of autophagy by impairing the fusion of autophagosomes with lysosomes and inhibiting the activity of lysosomal enzymes. mdpi.comnih.govresearchgate.net This leads to an accumulation of autophagosomes within the cell. mdpi.comiiarjournals.org

A key method for measuring autophagy is the LC3 turnover assay . iiarjournals.orgnih.govbiorxiv.org Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a soluble protein that is converted to a lipidated form, LC3-II, upon autophagy induction. biorxiv.org LC3-II is recruited to autophagosome membranes, making it a reliable marker for autophagosome numbers. nih.gov To measure autophagic flux, which is the rate of autophagic degradation, LC3-II levels are compared in the presence and absence of a lysosomal inhibitor like chloroquine. biorxiv.org An increase in LC3-II levels upon chloroquine treatment indicates an active autophagic flux that is being blocked. biorxiv.org This is often assessed by Western blotting. biorxiv.org

Several cell lines are utilized for these studies, including:

Human microvascular endothelial cells (HMEC-1) mdpi.com

Human osteosarcoma cells (U2OS) nih.gov

HeLa cells nih.govgavinpublishers.com

Human lung cancer cells (A549) spandidos-publications.comportlandpress.com

Human embryonic kidney cells (HEK293) vt.edu

Keratinocytes (HaCaT) gavinpublishers.com

Breast cancer cells (MCF7) gavinpublishers.com

Fluorescence microscopy is also a critical tool. Cells are often transfected with a tandem fluorescent-tagged LC3 (mRFP-GFP-LC3). nih.gov This reporter protein fluoresces yellow (a combination of green and red) in non-acidic autophagosomes and red in acidic autolysosomes, as the GFP signal is quenched by the low pH. nih.gov An accumulation of yellow puncta upon chloroquine treatment confirms a block in autophagosome-lysosome fusion. nih.gov

The following table summarizes common cell lines and assays used to measure autophagy flux in the presence of chloroquine:

Cell LineAssayKey FindingsReference
HMEC-1LC3 and LysoTracker staining, Raman SpectroscopyChloroquine treatment led to increased LC3 and LysoTracker staining, indicating autophagy inhibition and lysosomotropism. mdpi.com
U2OS, HeLamRFP-GFP-LC3 reporter, Western blot for LC3-IIChloroquine was shown to inhibit autophagy by impairing autophagosome-lysosome fusion rather than affecting lysosomal acidity. nih.gov
K562, HEK293CYTO-ID fluorescence assay, LC3B immunoblottingA rapid and quantitative assay was developed to estimate autophagy flux using the CYTO-ID dye, validated with chloroquine. vt.edu
HaCaT, HeLa, MCF7Immunofluorescence for LC3B-II, Flow cytometry with Acridine OrangeChloroquine induced a time-dependent inhibition of autophagy, leading to regulated cell death. gavinpublishers.com

Parasite Culture and Growth Inhibition Assays

In vitro cultivation of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, is essential for studying the antimalarial activity of compounds like chloroquine. These assays measure the ability of a drug to inhibit the growth and proliferation of the parasite's asexual erythrocytic stages.

The standard method involves culturing the parasites in human erythrocytes using a specialized medium like RPMI 1640, often supplemented with human serum or a serum substitute like Albumax I. nih.govnih.govwho.int The parasites are maintained in a controlled atmosphere with low oxygen and high carbon dioxide at 37°C. who.int

Several techniques are used to quantify parasite growth and the inhibitory effects of drugs:

Microscopic examination: Giemsa-stained blood films are used to visually assess parasitemia and the developmental stage of the parasites. asm.org The schizont maturation inhibition test, for example, determines the concentration of a drug required to prevent the maturation of parasites to the schizont stage. nih.gov

Radiolabeled precursor incorporation: The incorporation of radiolabeled molecules like [³H]-hypoxanthine into the parasite's nucleic acids is a classic method to measure parasite viability. nih.govasm.org A reduction in incorporation in the presence of the drug indicates growth inhibition.

Fluorescence-based assays: The SYBR Green I-based fluorescence assay is a widely used, high-throughput method. nih.govfrontiersin.orgresearchgate.net SYBR Green I is a dye that intercalates with DNA, and its fluorescence is proportional to the amount of parasite DNA, thus reflecting parasite growth. nih.govfrontiersin.org This assay has shown good correlation with the [³H]-hypoxanthine incorporation method and the histidine-rich protein II (HRP2) ELISA. nih.govasm.org

Enzyme-based assays: The parasite lactate (B86563) dehydrogenase (pLDH) assay measures the activity of a parasite-specific enzyme as an indicator of parasite viability. nih.govasm.org

These assays are used to determine the 50% inhibitory concentration (IC₅₀) of a drug, which is the concentration required to inhibit parasite growth by 50% compared to a drug-free control. nih.gov

The following table provides examples of parasite strains and the IC₅₀ values of chloroquine determined by in vitro growth inhibition assays:

P. falciparum StrainChloroquine SusceptibilityAssay MethodChloroquine IC₅₀ (nM)Reference
3D7SusceptibleSYBR Green I~51.55 asm.org
Dd2ResistantSYBR Green I~85.67 asm.org
K1ResistantSYBR Green I~99.44 asm.org
CamWTSusceptible[³H]-hypoxanthine uptake~34-39 asm.org
C580YResistant[³H]-hypoxanthine uptake~34-39 asm.org
3D7SusceptibleNot Specified46 ± 4 nih.gov
K1ResistantNot Specified405 ± 32 nih.gov

It is important to note that factors such as the serum substitute used in the culture medium can influence the determined IC₅₀ values. nih.gov

pH-Sensitive Dye-Based Assays for Organelle Acidity

The ability of this compound to alter the pH of acidic organelles, particularly lysosomes, is a key aspect of its mechanism of action. This effect is studied using pH-sensitive fluorescent dyes in various cell types. Chloroquine, as a weak base, accumulates in the acidic environment of lysosomes and becomes protonated, leading to an increase in the luminal pH. portlandpress.comnih.gov

Several fluorescent probes are commonly used to monitor changes in organelle acidity:

LysoTracker Probes: These are fluorescent acidotropic probes that selectively accumulate in acidic organelles and exhibit pH-dependent fluorescence. mdpi.complos.orgaatbio.com A decrease in LysoTracker fluorescence can indicate an increase in lysosomal pH (neutralization) caused by chloroquine. mdpi.comnih.gov However, some studies have reported an initial increase in LysoTracker intensity, possibly due to lysosomal biogenesis, followed by a decrease at higher chloroquine concentrations. mdpi.comaatbio.com

Acridine Orange (AO): This dye is a ratiometric pH sensor. wikipedia.orgresearchgate.net In acidic compartments like lysosomes, it exists in a protonated, aggregated form that emits red fluorescence. wikipedia.orgnih.gov In less acidic or neutral environments like the cytoplasm and nucleus, it remains as a monomer and fluoresces green. wikipedia.orgnih.gov An increase in the green fluorescence signal within lysosomes or a shift from red to yellow/green fluorescence indicates an elevation of lysosomal pH. nih.govresearchgate.net

FITC-Dextran: Fluorescein isothiocyanate (FITC) conjugated to dextran (B179266) can be taken up by cells through endocytosis and delivered to lysosomes. plos.org The fluorescence emission of FITC is pH-dependent, and by creating a standard curve, the ratio of fluorescence at two different excitation wavelengths can be used to estimate the vesicular pH. plos.org

Other pH-sensitive nanoprobes: Novel water-soluble fluorescent probes and ultra pH-sensitive (UPS) nanoprobes have been developed to monitor lysosomal pH changes with high sensitivity and specificity. nih.govrsc.org These probes can track pH alterations stimulated by chloroquine. rsc.orgrsc.org

These assays are typically performed using fluorescence microscopy or flow cytometry to visualize and quantify the changes in fluorescence intensity and distribution within cells.

The following table summarizes the use of different pH-sensitive dyes to study the effect of chloroquine on organelle acidity:

Dye/ProbeCell TypeMethod of DetectionObservation with ChloroquineReference
LysoTracker Deep RedHMEC-1Confocal MicroscopyIncreased fluorescence at 1 & 10 µM, decreased at 30 µM, suggesting neutralization at higher concentrations. mdpi.com
LysoTracker Red DND-99A549, HeLaFluorescence MicroscopyNo significant decrease in lysosomal acidity was observed in some studies, highlighting controversy. nih.govportlandpress.com
Acridine OrangeEAhy 926, DLD1 cellsFluorescence MicroscopyIncreased green/yellow fluorescence in lysosomes, indicating an increase in lysosomal pH. nih.govresearchgate.net
FITC-DextranDictyostelium discoideumFluorescence SpectroscopyUsed to measure and compare the pH of isolated vesicles. plos.org
DMSS-AM (novel probe)HeLaConfocal Laser Scanning MicroscopyDecreased fluorescence signal in the presence of chloroquine, indicating a rise in lysosomal pH. rsc.org

These pH-sensitive dye-based assays are crucial for understanding how chloroquine disrupts the normal function of lysosomes and other acidic organelles, which is central to its effects on autophagy and its antimalarial activity.

Emerging Research Areas and Future Trajectories for Chloroquine Dication Studies

Elucidation of Autophagy-Independent Mechanisms of Action

While the role of chloroquine (B1663885) in inhibiting autophagy is well-documented, emerging research indicates that its anticancer and antiviral effects are not solely dependent on this mechanism. researchgate.netnih.gov Studies have revealed that chloroquine can exert its influence through various autophagy-independent pathways, a critical consideration for its therapeutic application.

One significant autophagy-independent effect of chloroquine is the normalization of tumor vasculature. nih.gov Research has shown that chloroquine can induce a more quiescent phenotype in endothelial cells by activating NOTCH1 signaling, a process that is independent of autophagy in both cancer and endothelial cells. nih.gov This vascular normalization can lead to reduced intratumoral hypoxia and metastasis, thereby improving the efficacy of chemotherapy. nih.gov

Furthermore, chloroquine has been observed to trigger G1 phase arrest in the cell cycle of human umbilical vein endothelial cells during serum withdrawal, an effect that is independent of autophagy. rsc.org This is supported by the finding that while chloroquine exacerbated this cell cycle arrest, the inhibition of autophagy through Atg5 knockdown did not produce the same effect. rsc.org The mechanism behind this appears to be related to increased intracellular oxidative stress. rsc.org

In the context of cancer therapy, the antiproliferative effects of chloroquine and its synergy with other anticancer drugs have been demonstrated to be independent of macroautophagy in certain cancer cell lines. researchgate.net This suggests that the mutation status of genes like KRAS does not necessarily predict a cell's dependency on autophagy for survival or its sensitivity to chloroquine. researchgate.net

The drug's activity is not limited to cancer cells. Chloroquine has also shown efficacy against various viruses, including influenza and coronaviruses, through mechanisms that are not solely reliant on autophagy inhibition. researchgate.net

These findings underscore the multifaceted nature of chloroquine's mechanism of action and highlight the importance of exploring these autophagy-independent pathways to better understand and optimize its therapeutic potential.

Comprehensive Identification of Novel Molecular Targets

Recent research has moved beyond the traditional understanding of chloroquine's action to identify a broader range of molecular targets, suggesting a more complex mechanism of action than previously thought. nih.govresearchgate.net Advanced techniques such as activity-based protein profiling (ABPP) and mass spectrometry-coupled cellular thermal shift assay (MS-CETSA) have been instrumental in this endeavor. nih.govresearchgate.net

A significant finding is the ability of chloroquine to disrupt the glycolysis and energy metabolism of malarial parasites. nih.govresearchgate.net This is achieved through direct binding to key enzymes involved in these pathways. nih.govresearchgate.net A study utilizing a clickable, photo-affinity chloroquine analog probe identified 40 proteins that specifically interacted with the probe, an interaction that was inhibited by excess chloroquine. nih.govresearchgate.net Concurrently, MS-CETSA identified 83 potential interacting proteins. nih.govresearchgate.net The overlap between these two methods pinpointed eight high-confidence protein hits. nih.govresearchgate.net

Among the verified targets are enzymes crucial for glycolysis and energy metabolism, including:

Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH)

Ornithine aminotransferase (PfOAT)

Pyruvate kinase (PfPyrK)

Phosphoglycerate kinase (PfPGK)

Triosephosphate isomerase (PfTPI) nih.gov

The discovery of these targets reveals a novel mechanism of action for chloroquine, distinct from its well-established role in inhibiting hemozoin formation. nih.govresearchgate.net

Furthermore, in the context of drug resistance, mutations in the P. falciparum chloroquine resistance transporter (PfCRT) are known to be central. txbiomed.orgplos.org However, recent studies have implicated a second gene, the amino acid transporter AAT1, in conferring chloroquine resistance, highlighting the multifactorial nature of resistance mechanisms. txbiomed.org

The identification of these novel molecular targets provides a more comprehensive picture of how chloroquine exerts its effects and offers new avenues for overcoming drug resistance and developing more effective therapeutic strategies.

Characterization of Differential Cellular and Subcellular Responses

The cellular and subcellular responses to chloroquine dication can vary significantly depending on the cell type and its resistance profile. This is particularly evident in studies on Plasmodium falciparum, the parasite responsible for malaria.

In chloroquine-sensitive (CQS) P. falciparum parasites, exposure to lethal concentrations of chloroquine leads to rapid killing. d-nb.info A striking and unique response in these sensitive parasites is the appearance of hemozoin-containing compartments within the parasite cytosol after a brief exposure. d-nb.info In contrast, chloroquine-resistant (CQR) parasites exhibit delayed killing kinetics when exposed to equipotent concentrations of the drug, and the formation of these cytosolic hemozoin-containing compartments is rarely observed, even after prolonged exposure sufficient to cause cell death. d-nb.info This fundamental difference in cellular response suggests that the mechanisms of chloroquine-induced toxicity are not solely dependent on drug concentration but differ between sensitive and resistant strains. d-nb.info

Chloroquine, a weak base, accumulates in the acidic digestive vacuole of the parasite. nih.govd-nb.info It is here that it is thought to interfere with the biocrystallization of ferriprotoporphyrin IX (FPIX) into hemozoin, leading to a toxic buildup of FPIX. d-nb.info The reduced accumulation of chloroquine in the digestive vacuole of resistant parasites is a key factor in their survival. nih.gov

Beyond the digestive vacuole, chloroquine has been shown to induce a severe, autophagy-independent disorganization of the Golgi apparatus and the endo-lysosomal system. nih.gov This disruption could contribute to the observed impairment of autophagosome-lysosome fusion, another of chloroquine's effects. nih.gov

The uptake and accumulation of chloroquine are also influenced by the cellular environment. The binding of chloroquine to FPIX is a primary determinant of its uptake in P. falciparum. nih.gov Interestingly, the reversal of chloroquine resistance by agents like verapamil (B1683045) appears to be independent of the Na+/H+ exchanger activity. nih.gov

These distinct cellular and subcellular responses to this compound in different parasite strains and cellular compartments highlight the complexity of its mechanism of action and the multifaceted nature of drug resistance.

Rational Design and Development of Next-Generation Modulators

The challenge of drug resistance has spurred the rational design and development of new modulators based on the chloroquine scaffold. scielo.brnih.gov These efforts aim to create novel compounds with enhanced efficacy against resistant strains and potentially new therapeutic applications.

One strategy involves the modification of the amino side chain of the 4-aminoquinoline (B48711) core. scielo.br Introducing small N-heterocycles, such as 2-imino-thiazolidin-4-one and 1H-pyrrol-2,5-dione systems, has been explored to increase antimalarial activity or confer other beneficial biological effects. scielo.br This "property-based design" approach considers how structural modifications can influence the drug-like properties of the molecule without negatively affecting lipophilicity. scielo.br

Another approach focuses on creating hybrid molecules that combine the 7-chloroquinoline (B30040) pharmacophore with other active fragments. liverpool.ac.uk This "covalent bitherapy" aims to develop dual-targeted agents that can overcome resistance mechanisms. nih.govliverpool.ac.uk For instance, hybrid compounds incorporating the BITZ (1,2-benzo[d]isothiazol-3(2H)-one) chemotype have been designed to target the MEP (non-mevalonate) pathway in Plasmodium parasites, a pathway essential for their survival and absent in humans. liverpool.ac.uk

The development of drug-resistance reversers, or chemosensitizers, is another active area of research. nih.gov These are compounds that, when used in combination with chloroquine, can restore its activity against resistant parasites.

Computational tools play a crucial role in this rational design process. Molecular docking and dynamics simulations are used to predict the binding affinity of new derivatives to their molecular targets and to assess their potential for activity. frontiersin.org Virtual screening platforms are also employed to evaluate parameters like Lipinski's rule of five and toxicity risk profiles. scielo.br

Recent successes in this area include the synthesis of novel chloroquine derivatives, SKM13 and SKM14, with modified side chains. nih.gov In preclinical studies, SKM13 demonstrated superior efficacy against a chloroquine-resistant strain of P. falciparum compared to chloroquine itself and showed promising results in an in vivo mouse model. nih.gov

These rational design strategies, by integrating chemical synthesis with computational modeling and biological evaluation, hold the promise of delivering the next generation of quinoline-based therapeutics to combat drug-resistant diseases. researchgate.netpreprints.org

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a holistic and systems-level understanding of the complex biological effects of this compound, researchers are increasingly turning to the integration of multi-omics data. nih.govnih.gov This approach combines data from various "omics" fields—such as genomics, transcriptomics, proteomics, and metabolomics—to construct a more complete picture of cellular function and response to the drug. nih.govfrontiersin.org

The integration of multi-omics data can help to bridge the gap from genotype to phenotype, assessing the flow of information from one molecular level to another. nih.gov For example, by combining data from activity-based protein profiling (ABPP) and mass spectrometry-coupled cellular thermal shift assay (MS-CETSA), researchers have been able to identify novel protein targets of chloroquine in Plasmodium falciparum in an unbiased manner. nih.govresearchgate.net This has led to the discovery that chloroquine can disrupt glycolysis and energy metabolism in the parasite, a mechanism that was not previously well understood. nih.govresearchgate.net

In the context of cancer research, multi-omics data integration is being used for drug repurposing and predicting drug responses. plos.org Deep learning models, such as autoencoders, are being developed to analyze large and complex multi-omics datasets to identify new therapeutic uses for existing drugs like chloroquine. plos.org These models have shown that integrating multi-omics data leads to better performance in predicting drug responses compared to using single-omics data alone. plos.org

The challenges in multi-omics data integration are significant, including the high dimensionality, heterogeneity, and potential for missing values across different data types. researchgate.net However, various computational and statistical methods are being developed to address these challenges, ranging from classical statistical approaches to more advanced deep generative models. researchgate.net

The ultimate goal of these integrative approaches is to move towards personalized medicine, where a comprehensive understanding of a patient's molecular profile can guide the selection of the most effective therapies. frontiersin.org By applying these methods to the study of this compound, researchers hope to unravel the complex interplay of molecules that underlie its therapeutic effects and mechanisms of resistance. nih.gov

Advanced Bio-Computational Modeling for Predictive Research

Advanced bio-computational modeling has become an indispensable tool for predictive research into the action and development of drugs like this compound. olemiss.eduunimib.it These computational approaches allow scientists to simulate biological processes, predict the outcomes of experiments, and generate new, testable hypotheses, thereby accelerating the pace of drug discovery. unimib.it

One of the key applications of computational modeling in this field is the use of molecular dynamics simulations. frontiersin.orgacs.org These simulations provide insights into the structural and functional dynamics of biological molecules at an atomic level. frontiersin.org For example, they can be used to model the interaction of chloroquine with its molecular targets, helping to understand the forces that govern binding and to predict the binding affinities of new drug candidates. frontiersin.orgacs.org This is crucial for the rational design of next-generation modulators with improved efficacy. frontiersin.org

Compartmental models using ordinary differential equations (ODEs) are another powerful computational tool. plos.org These models can be used to simulate the emergence and spread of drug resistance in populations, as has been done for Plasmodium vivax and P. falciparum. plos.org By modeling the transmission of sensitive and resistant parasite strains under different treatment pressures, researchers can gain a better understanding of the factors that influence the evolution of resistance and devise strategies to delay its onset. plos.org

The development of computational systems biology has been driven by the "omics" revolution, which has generated vast amounts of complex data. unimib.it Computational models are essential for integrating and interpreting this data, helping to shed light on the intricate relationships and processes that govern biological systems. unimib.it

The SysMod (Computational Modeling of Biological Systems) community, associated with the International Society of Computational Biology (ISCB), plays a vital role in advancing this field by fostering collaboration and sharing knowledge. unimib.it As computational power and modeling techniques continue to advance, bio-computational modeling will undoubtedly play an even more significant role in the future of this compound research, from elucidating its fundamental mechanisms of action to designing novel and more effective therapies. unimib.it

Table of Mentioned Compounds

Compound Name
This compound
Chloroquine
Hydroxychloroquine
Verapamil
Atg5
KRAS
NOTCH1
Ferriprotoporphyrin IX
Hemozoin
2-imino-thiazolidin-4-one
1H-pyrrol-2,5-dione
SKM13
SKM14
BITZ (1,2-benzo[d]isothiazol-3(2H)-one)
PfCRT
AAT1
PfLDH
PfOAT
PfPyrK
PfPGK

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to assess the physicochemical stability of chloroquine dication in biological matrices?

  • Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to quantify this compound stability under varying pH and temperature conditions. Validate protocols using spiked plasma/serum samples to mimic physiological environments. Include control experiments with protonated and deprotonated forms to distinguish dication-specific degradation pathways .

Q. How does the dicationic charge of chloroquine influence its cellular uptake and lysosomal accumulation in vitro?

  • Answer : Employ fluorescently tagged chloroquine analogs or radiolabeled isotopes (e.g., ^3H-chloroquine) to track intracellular distribution via confocal microscopy or scintillation counting. Compare uptake kinetics between neutral pH extracellular environments and acidic lysosomal compartments, as the dication’s protonation state affects membrane permeability .

Q. What in vitro assays are suitable for evaluating this compound’s antiviral efficacy against RNA viruses like SARS-CoV-2?

  • Answer : Use Vero E6 or Calu-3 cell lines infected with SARS-CoV-2 pseudoviruses. Measure viral replication via RT-qPCR (viral RNA load) and plaque reduction neutralization tests (PRNT). Include cytotoxicity assays (e.g., MTT) to differentiate antiviral activity from cell death. Dose-response curves (EC₅₀/CC₅₀) should account for dication-specific solubility limitations .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy in COVID-19 trials be reconciled methodologically?

  • Answer : Conduct a meta-analysis stratified by study design (e.g., randomized controlled trials vs. observational studies). Adjust for confounding variables such as baseline viral load, comorbidities, and concomitant medications. Use sensitivity analyses to assess the impact of outliers (e.g., retracted studies like the Surgisphere database analysis) and heterogeneity metrics (I² statistic) to quantify inconsistency .

Q. What computational approaches are validated for modeling this compound’s interactions with host receptors (e.g., ACE2) or viral proteins?

  • Answer : Apply density functional theory (DFT) or molecular dynamics (MD) simulations to map electrostatic interactions between the dication and binding pockets. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Cross-reference with crystallographic data (e.g., ACE2-Spike protein complex) to identify steric or charge-based interference .

Q. How should researchers address discrepancies between in vitro antiviral activity and clinical inefficacy of this compound?

  • Answer : Investigate pharmacokinetic-pharmacodynamic (PK-PD) mismatches using physiologically based pharmacokinetic (PBPK) modeling. Factor in tissue-specific distribution (e.g., lung vs. plasma concentrations) and protein binding. Validate with preclinical models (e.g., humanized ACE2 mice) to assess whether in vitro EC₅₀ values are achievable at tolerated doses .

Q. What strategies mitigate cardiac toxicity risks associated with this compound in clinical trials?

  • Answer : Implement rigorous cardiac monitoring (e.g., ECG for QTc prolongation) and pharmacokinetic sampling to correlate plasma dication levels with adverse events. Use population pharmacokinetic models to identify high-risk subgroups (e.g., CYP2D6 poor metabolizers). Preclinical studies should include Langendorff heart preparations to assess arrhythmogenic potential .

Methodological Guidelines

  • Data Reprodubility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets (e.g., viral titers, pharmacokinetic curves) in repositories like Zenodo or Figshare, with metadata detailing experimental conditions .
  • Conflict Resolution : Use Bradford-Hill criteria to evaluate causality in observational studies. For contradictory results, prioritize RCTs with low risk of bias (e.g., CONSORT-compliant protocols) .
  • Ethical Reporting : Disclose funding sources and conflicts of interest transparently. Follow ICMJE guidelines for authorship criteria to avoid honorary/gift authorship .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.